N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMVWFMHDTXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443084 | |
| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199522-66-2 | |
| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, identified by the CAS number 199522-66-2 , is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a bromo-substituted pyridine ring linked to an ethylenediamine moiety, presents a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though not yet fully elucidated, biological significance based on analogous compounds.
Chemical Properties and Data
This compound is a diamine derivative of 5-bromopyridine. The strategic placement of the bromine atom and the amino groups makes it a valuable intermediate for creating diverse chemical structures, particularly in the development of kinase inhibitors and other bioactive molecules.[2] The 2-amino-5-bromopyridine scaffold, a core component of this molecule, is a key building block in the synthesis of pharmaceuticals targeting cancer and inflammatory conditions.[3]
| Property | Value | Source |
| CAS Number | 199522-66-2 | [1] |
| Molecular Formula | C₇H₁₀BrN₃ | Generic |
| Molecular Weight | 216.08 g/mol | Generic |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents like ethanol and methanol; sparingly soluble in water. | [2] |
Synthesis
The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and an excess of ethylenediamine. The use of microwave heating can facilitate this type of reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous reactions of 2,5-dibromopyridine with amines.
Materials:
-
2,5-Dibromopyridine
-
Ethylenediamine
-
Pyridine (as solvent and base)
-
Toluene (co-solvent, optional)
-
Microwave reactor
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine 2,5-dibromopyridine (1 equivalent) and a significant excess of ethylenediamine (e.g., 10-20 equivalents). Pyridine can be used as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwave energy at a temperature of approximately 100-150 °C for a duration of 1-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the excess ethylenediamine and pyridine under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and purify by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane to isolate the desired product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural motifs are present in molecules with known pharmacological properties. The 2-amino-5-bromopyridine core is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.[2][3] Furthermore, N-aryl-1,2-diaminoethane scaffolds have been investigated for a range of biological activities, including antimycobacterial effects.
Based on the activities of structurally related compounds, it is plausible that this compound could be explored as a precursor for compounds targeting protein kinases. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors. Compounds derived from this compound could potentially be designed to inhibit key kinases within this cascade.
Caption: A hypothetical MAPK signaling pathway targeted by kinase inhibitors.
Conclusion
This compound is a chemical intermediate with significant potential for the development of novel therapeutic agents and functional materials. While direct biological data is currently unavailable, its structural relationship to known bioactive scaffolds suggests that it is a promising starting point for medicinal chemistry programs. Further research is warranted to fully elucidate its chemical reactivity and biological activity. This guide provides a foundational resource for researchers interested in exploring the potential of this and related compounds.
References
An In-depth Technical Guide to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. Due to the limited publicly available information on this specific compound, this guide also includes data on closely related analogues and potential synthetic precursors to provide a foundational understanding for researchers.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. While experimental data is scarce, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 199522-66-2 | [1][2][3] |
| Molecular Formula | C₇H₁₀BrN₃ | [1][3] |
| Molecular Weight | 216.08 g/mol | [1][3] |
| Boiling Point | 327.5 ± 37.0 °C at 760 mmHg (Predicted) | |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | |
| pKa | 9.06 ± 0.10 (Predicted) | [2] |
| Purity Specification | Min. 96% | [1] |
Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature. Further experimental validation is required. There is a conflicting CAS number (1704064-94-7) reported by some suppliers, which appears to be for a different but related compound[4]. The confirmed CAS number for the title compound is 199522-66-2[1][2][3].
Synthesis and Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on common organic synthesis methodologies for similar compounds, a plausible synthetic route is proposed. This would likely involve the nucleophilic substitution of a suitable starting material with ethylenediamine or a protected form thereof.
Proposed Synthetic Pathway
A probable synthetic approach involves the reaction of 2-amino-5-bromopyridine with a protected form of ethylenediamine, such as N-Boc-ethylenediamine, followed by deprotection of the Boc group.
Figure 1: Proposed synthesis of this compound.
General Experimental Considerations for the Proposed Synthesis
-
Coupling Reaction: The coupling of 2-amino-5-bromopyridine with N-Boc-ethylenediamine could potentially be achieved under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) or copper-catalyzed Ullmann condensation[5]. Microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve yields, as has been demonstrated for related 3-amino-5-bromopyridine derivatives[6].
-
Boc Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group from the intermediate is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Note: These are generalized suggestions, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) would be necessary to achieve a satisfactory yield of the target compound.
Spectral Data
No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound has been identified in the public domain. Researchers synthesizing this compound will need to perform full spectral characterization to confirm its identity and purity. The expected spectral features would be consistent with the proposed structure, including signals for the bromopyridine ring and the ethylenediamine side chain.
Biological Activity and Signaling Pathways
Currently, there is no available information in the scientific literature regarding the biological activity, cytotoxicity, or any associated signaling pathways for this compound. This compound represents a novel area for investigation. Given its structure as a substituted diamine, it could be explored for a variety of applications, including as a metal chelator, a building block for pharmacologically active molecules, or as a ligand in coordination chemistry. Screening for antimicrobial or anticancer activity could be a starting point for biological evaluation[7][8][9][10].
Safety and Handling
-
Hazard Classification (Predicted): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation[3][11].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area or under a chemical fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Conclusion
This compound is a chemical for which detailed experimental and biological data are largely unavailable in the public domain. This guide provides the most current information based on supplier data and predictions from related compounds. The proposed synthetic pathway offers a starting point for its preparation. Significant further research is required to fully characterize its chemical, physical, and biological properties. This compound represents an opportunity for novel research in medicinal chemistry and materials science.
References
- 1. 199522-66-2 N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine AKSci 0255AB [aksci.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine | CAS#:1704064-94-7 | Chemsrc [chemsrc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro Antimicrobial Activity Screening of New 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Technical Data Sheet: N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
Document ID: GMN-CHEM-21608 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a concise technical overview of the physicochemical properties of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, with a primary focus on its molecular weight. The determination of molecular weight is a foundational step in chemical characterization, crucial for stoichiometric calculations in synthetic chemistry, quantitative analysis, and formulation development. This guide outlines the compound's molecular formula and the methodology used for the in silico calculation of its molecular weight based on standard atomic weights.
Compound Identification and Properties
The fundamental properties of this compound are summarized below. The molecular formula was determined to be C₇H₁₀BrN₃[1]. This information serves as the basis for the molecular weight calculation.
| Parameter | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 199522-66-2 | [1] |
| Molecular Formula | C₇H₁₀BrN₃ | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
Methodology for Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound was performed in silico by following a standardized protocol based on IUPAC standard atomic weight values.
Protocol:
-
Molecular Formula Identification: The elemental composition of the target compound was first established as C₇H₁₀BrN₃[1].
-
Atomic Weight Compilation: The standard atomic weight for each constituent element was obtained from established chemical data sources.
-
Calculation: The number of atoms of each element was multiplied by its respective atomic weight. The sum of these products yields the final molecular weight.
-
(7 × 12.011) + (10 × 1.008) + (1 × 79.904) + (3 × 14.007) = 216.082 g/mol
-
The logical workflow for this calculation is visualized in Section 4.0.
Visualization of Calculation Workflow
The following diagram illustrates the sequential process for determining the molecular weight of the compound from its chemical formula.
References
- 1. Page loading... [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 4. quora.com [quora.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. byjus.com [byjus.com]
- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
In-Depth Technical Guide: Structure Elucidation of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of the compound N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of known factual information and predicted spectroscopic data based on its chemical structure and analysis of analogous compounds. The methodologies detailed herein represent standard analytical chemistry protocols for the confirmation of the structure and purity of synthetic small molecules, which are crucial for research and development in medicinal chemistry and materials science.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 199522-66-2 | [1][2] |
| Molecular Formula | C₇H₁₀BrN₃ | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Canonical SMILES | C1=CC(=NC=C1Br)NCCN | [1] |
| InChI Key | CCZMVWFMHDTXQE-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the compound's structure and data from structurally similar molecules.
Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-6 (Pyridine) |
| ~7.50 | dd | 1H | H-4 (Pyridine) |
| ~6.40 | d | 1H | H-3 (Pyridine) |
| ~4.80 (broad s) | 1H | NH | |
| ~3.40 | t | 2H | CH₂-N (Pyridine) |
| ~2.95 | t | 2H | CH₂-NH₂ |
| ~1.50 (broad s) | 2H | NH₂ |
Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-2 (Pyridine) |
| ~148.0 | C-6 (Pyridine) |
| ~140.0 | C-4 (Pyridine) |
| ~110.0 | C-3 (Pyridine) |
| ~108.0 | C-5 (Pyridine) |
| ~45.0 | CH₂-N (Pyridine) |
| ~41.0 | CH₂-NH₂ |
Table 2.3: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 215/217 | [M]⁺ molecular ion peak (bromine isotope pattern) |
| 185/187 | [M - CH₂NH₂]⁺ |
| 157/159 | [M - C₂H₅N₂]⁺ |
Table 2.4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3350-3250 | N-H stretch (amine) |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1580 | C=N, C=C stretch (pyridine ring) |
| 1100-1000 | C-N stretch |
| 600-500 | C-Br stretch |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and structural characterization of this compound.
Synthesis: Nucleophilic Aromatic Substitution
A common route for the synthesis of this compound involves the nucleophilic aromatic substitution of a di-halogenated pyridine with ethylenediamine.
Materials:
-
2,5-dibromopyridine
-
Ethylenediamine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,5-dibromopyridine (1 equivalent) and the anhydrous solvent.
-
Add an excess of ethylenediamine (e.g., 5-10 equivalents) to the mixture.
-
Add a base (e.g., 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture with stirring (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to a concentration of approximately 1 µg/mL.
Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
Visualizations
Caption: Workflow for the synthesis and structure elucidation of a small molecule.
Caption: Hypothetical signaling pathway involving the target compound.
References
An In-depth Technical Guide to the Synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, a valuable building block in medicinal chemistry and drug development. This document details the necessary precursors, reaction conditions, and experimental protocols, supported by quantitative data and visual representations of the synthesis workflow.
Introduction
This compound is a bifunctional molecule incorporating a substituted pyridine ring and a diamine chain. This structural motif is of significant interest in the design of pharmacologically active compounds, acting as a versatile scaffold for the development of novel therapeutics. This guide outlines a two-step synthesis beginning with the preparation of the key intermediate, 2,5-dibromopyridine, followed by its subsequent amination.
Synthesis Pathway Overview
The proposed synthesis of this compound involves two primary stages:
-
Step 1: Synthesis of 2,5-Dibromopyridine: This intermediate is synthesized from the readily available 2-aminopyridine through a two-step process involving bromination to 2-amino-5-bromopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom.
-
Step 2: Synthesis of this compound: This final step involves a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and ethane-1,2-diamine.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromopyridine
This procedure is adapted from established methods and involves two sequential reactions.[1][2]
3.1.1. Synthesis of 2-Amino-5-bromopyridine
Figure 2: Experimental workflow for the synthesis of 2-amino-5-bromopyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.11 | 18.82 g | 0.2 |
| Acetic Anhydride | 102.09 | 30.63 g | 0.3 |
| Liquid Bromine | 159.81 | 35.2 g | 0.22 |
| 40% Sodium Hydroxide Solution | - | 80 mL | - |
| Ethanol | - | As needed | - |
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add liquid bromine dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to 45-55°C and maintain for 2-3 hours.
-
Add water to the system until all solids are dissolved.
-
Dropwise, add 40% sodium hydroxide solution to precipitate the product.
-
Continue stirring for 30-40 minutes after the addition of NaOH.
-
Collect the precipitate by vacuum filtration and dry the solid.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromopyridine. A typical yield for this step is around 62%.[1]
3.1.2. Synthesis of 2,5-Dibromopyridine
Figure 3: Experimental workflow for the synthesis of 2,5-dibromopyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromopyridine | 173.01 | 6 g | 0.0347 |
| Cuprous Bromide (CuBr) | 143.45 | 8.6 g | 0.06 |
| 48% Hydrobromic Acid (HBr) | - | 50 mL | - |
| Saturated Sodium Nitrite (NaNO2) Solution | - | 10 mL | - |
| 40% Sodium Hydroxide (NaOH) Solution | - | As needed | - |
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve cuprous bromide in 48% hydrobromic acid solution.
-
Cool the solution to 15°C using an ice-water bath and slowly add 2-amino-5-bromopyridine.
-
Maintain the temperature and stir for 20 minutes.
-
Slowly add a saturated solution of sodium nitrite dropwise.
-
After the addition is complete, continue stirring for 2 hours.
-
Neutralize the reaction mixture to a pH of 7-8 with a 40% sodium hydroxide solution.
-
Isolate the product by underpressure distillation. The expected yield is approximately 55%.[1]
Step 2: Synthesis of this compound
This proposed protocol is based on a documented nucleophilic aromatic substitution reaction on a similar substrate.
Figure 4: Proposed experimental workflow for the synthesis of the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Proposed Moles |
| 2,5-Dibromopyridine | 236.89 | 10 g | 0.0422 |
| Ethane-1,2-diamine | 60.10 | 3.8 g (4.2 mL) | 0.0633 |
| Potassium Carbonate | 138.21 | 8.7 g | 0.063 |
| 1-Methyl-2-pyrrolidone | - | 100 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromopyridine in 1-methyl-2-pyrrolidone.
-
Add ethane-1,2-diamine and potassium carbonate to the solution at room temperature.
-
Heat the reaction mixture to 100°C and maintain for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion of the reaction, cool the mixture to room temperature.
-
The reaction mixture should be subjected to an appropriate aqueous workup to remove inorganic salts and the solvent.
-
The crude product can then be purified by a suitable method, such as column chromatography or distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the precursor, 2,5-dibromopyridine.
| Step | Product | Starting Material | Yield (%) | Reference |
| 1a | 2-Amino-5-bromopyridine | 2-Aminopyridine | ~62 | [1] |
| 1b | 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | ~55 | [1] |
Conclusion
This technical guide outlines a viable and detailed synthetic pathway for this compound. The synthesis of the key intermediate, 2,5-dibromopyridine, is well-documented with reliable yield data. The proposed final amination step is based on established methodologies for nucleophilic aromatic substitution on similar pyridine systems. Researchers and scientists in drug development can utilize this guide as a foundational protocol for the synthesis of this and related compounds for further investigation. Further optimization of the final step to improve yield and purity is encouraged.
References
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: A Technical Review of its Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a functionalized diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a bromo-substituted pyridine ring and a flexible ethylenediamine chain, offers multiple points for chemical modification and coordination. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and potential applications, with a particular focus on its role as an intermediate in the development of novel therapeutic agents. While direct biological data on the title compound is limited, this review extrapolates its potential from the activities of structurally related molecules.
Chemical Properties and Data
This compound, with the CAS number 199522-66-2, is a stable organic compound.[1] Its fundamental properties are summarized in the table below. It is important to note that some of the physical properties are predicted values from computational models due to the limited availability of experimentally determined data in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 199522-66-2 | [1] |
| Molecular Formula | C₇H₁₀BrN₃ | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Canonical SMILES | C1=CC(=NC=C1Br)NCCN | [1] |
| InChI Key | CCZMVWFMHDTXQE-UHFFFAOYSA-N | [1] |
| Predicted pKa | 9.06 ± 0.10 | [1] |
| Predicted Boiling Point | 327.5 ± 37.0 °C at 760 mmHg | |
| Predicted Density | 1.6 ± 0.1 g/cm³ |
Synthesis and Experimental Protocols
A likely precursor for this synthesis is 2,5-dibromopyridine. The selective substitution of the bromine atom at the 2-position is favored due to the electron-withdrawing nature of the pyridine nitrogen, which activates this position for nucleophilic attack.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical procedure based on similar reactions found in the literature.
Materials:
-
2,5-dibromopyridine
-
Ethylenediamine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous DMF, add an excess of ethylenediamine (e.g., 5-10 eq).
-
Add a suitable base, such as potassium carbonate (2.0 eq), to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C-N bonds.
Potential Applications in Drug Discovery and Medicinal Chemistry
While direct biological studies on this compound are scarce, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. The primary amine and the bromo-substituted pyridine ring provide handles for further chemical elaboration to generate libraries of compounds for screening.
As a Scaffold for Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors. The ethylenediamine side chain can be functionalized to introduce various pharmacophoric groups that can interact with the ATP-binding site of kinases. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce larger and more complex substituents, which can enhance binding affinity and selectivity.
Precursor for Metal-Based Therapeutics
The bidentate nature of the ethylenediamine moiety makes this compound a suitable ligand for the coordination of transition metals. Metal complexes of pyridine-containing ligands have been investigated for their anticancer and antimicrobial properties. The resulting metal complexes could exhibit unique biological activities stemming from the combination of the organic ligand and the metal center.
Building Block for Biologically Active Amides and Sulfonamides
The primary amine of this compound can be readily acylated or sulfonylated to form a wide range of amide and sulfonamide derivatives. These functional groups are prevalent in many approved drugs and are known to participate in key hydrogen bonding interactions with biological targets. For instance, a related compound, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), is a potent dual endothelin receptor antagonist.[2]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of synthesis and potential derivatization of this compound for drug discovery applications.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. While direct and extensive literature on its synthesis and biological activity is currently lacking, its structural components suggest significant potential as a versatile building block in the field of drug discovery. The proposed synthetic route offers a practical approach for its preparation, opening avenues for the generation of diverse chemical libraries. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential, particularly in the areas of oncology and infectious diseases. The availability of this compound could significantly contribute to the development of novel and effective therapeutic agents.
References
An In-Depth Technical Guide to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: Synthesis and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and known properties of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this document focuses on the synthesis of its key precursors, 2-amino-5-bromopyridine and 2,5-dibromopyridine, and proposes a viable synthetic route to the target compound based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds.
Introduction
This compound is a substituted pyridine derivative that holds potential as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. Its structure, featuring a bromo-substituted pyridine ring and an ethylenediamine side chain, offers multiple points for chemical modification, making it an attractive scaffold for the design of novel therapeutic agents. This guide will detail the synthetic pathways to its precursors and a proposed method for its final preparation, along with a summary of its known physicochemical characteristics.
Synthesis of Precursors
The synthesis of this compound relies on the availability of key pyridine-based precursors. The following sections provide detailed experimental protocols for the preparation of 2-amino-5-bromopyridine and 2,5-dibromopyridine.
Synthesis of 2-Amino-5-bromopyridine
Several methods for the synthesis of 2-amino-5-bromopyridine have been reported. A common approach involves the direct bromination of 2-aminopyridine.
Experimental Protocol:
-
Materials: 2-aminopyridine, acetic anhydride, bromine, sodium hydroxide, water, ethanol.
-
Procedure:
-
In a four-necked flask equipped with a stirrer and reflux condenser, add 2-aminopyridine and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, cool the solution to 20-25 °C.
-
Slowly add liquid bromine dropwise to the reaction mixture, maintaining the temperature between 45-55 °C for 2-3 hours.
-
After the reaction period, add water to dissolve any solids.
-
Carefully add a sodium hydroxide solution to precipitate the product. Continue stirring for 30-40 minutes.
-
Collect the precipitate by vacuum filtration and dry the solid.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromopyridine.
-
Synthesis of 2,5-Dibromopyridine
2,5-Dibromopyridine is a key intermediate that can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.
Experimental Protocol:
-
Materials: 2-amino-5-bromopyridine, 48% hydrobromic acid, cuprous bromide (catalytic amount), sodium nitrite solution, 40% sodium hydroxide solution.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve a catalytic amount of cuprous bromide in 48% hydrobromic acid.
-
Cool the solution to -5 to 15 °C using an ice-water bath.
-
Slowly add 2-amino-5-bromopyridine to the solution while maintaining the temperature.
-
After the addition is complete, stir the mixture for 20 minutes.
-
Slowly add a saturated sodium nitrite solution dropwise, keeping the temperature constant.
-
Continue stirring for 2-5 hours after the addition is complete.
-
Neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of 7-8.
-
The product can then be isolated by distillation under reduced pressure.
-
Proposed Synthesis of this compound
Proposed Experimental Protocol:
-
Materials: 2,5-dibromopyridine, ethylenediamine, a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine).
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromopyridine in the chosen solvent.
-
Add an excess of ethylenediamine to the solution. The excess is to favor monosubstitution and to act as a base. Alternatively, one equivalent of ethylenediamine can be used with an added non-nucleophilic base.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Data Presentation
The following tables summarize the known quantitative data for this compound and its precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 199522-66-2, 1704064-94-7 |
| Molecular Formula | C₇H₁₀BrN₃ |
| Molecular Weight | 216.08 g/mol |
| Boiling Point | 327.5 ± 37.0 °C at 760 mmHg[1] |
| Density | 1.560 ± 0.06 g/cm³[2] |
| pKa | 9.06 ± 0.10 (Predicted) |
Table 2: Physicochemical Properties of Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 2-Amino-5-bromopyridine | 1072-97-5 | C₅H₅BrN₂ | 173.01 g/mol |
| 2,5-Dibromopyridine | 624-28-2 | C₅H₃Br₂N | 236.89 g/mol [3] |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
References
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: A Technical Overview
IUPAC Nomenclature: The correct and accepted IUPAC name for the compound is N'-(5-bromopyridin-2-yl)ethane-1,2-diamine .
This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a substituted diamine of interest in medicinal chemistry. This document outlines the compound's structure, properties, and a general synthetic approach, while also highlighting the current gaps in publicly available data regarding its specific biological activity and detailed experimental protocols.
Chemical Structure and Properties
The fundamental structure of this compound consists of a 5-bromopyridine moiety linked to an ethane-1,2-diamine chain.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 199522-66-2 |
| Molecular Formula | C₇H₁₀BrN₃ |
| Molecular Weight | 216.08 g/mol |
| Predicted pKa | 9.06 ± 0.10 |
Synthesis
A common precursor for this synthesis is 2-amino-5-bromopyridine. The synthesis of this precursor is well-documented and typically involves the bromination of 2-aminopyridine.
General Synthetic Workflow
The logical workflow for the synthesis can be visualized as a two-step process: the preparation of the key intermediate followed by its reaction with ethylenediamine to yield the final product.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological activities of this compound. Consequently, no quantitative data on its efficacy, potency, or toxicity is available for tabulation. Furthermore, without established biological targets or mechanisms of action, the creation of signaling pathway diagrams is not feasible at this time.
Future Directions
The structural motifs present in this compound, namely the bromopyridine and ethylenediamine groups, are found in various biologically active molecules. This suggests that the compound could be a valuable scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Development and publication of a detailed, optimized synthetic protocol.
-
Screening for biological activity across a range of therapeutic areas, such as oncology, infectious diseases, and neurology.
-
Elucidation of the mechanism of action and identification of molecular targets for any observed biological effects.
The generation of such data will be crucial for unlocking the full potential of this compound in drug discovery and development.
In-Depth Technical Guide: Physical Characteristics of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a bromo-substituted pyridine ring linked to an ethylenediamine moiety, suggests its utility as a versatile building block for the synthesis of more complex molecules, including potential pharmacologically active agents and ligands for metal complexes. This technical guide provides a summary of the available physical and chemical characteristics of this compound, based on publicly accessible data.
Chemical and Physical Properties
A compilation of the known physical and chemical data for this compound is presented below. It is important to note that some of these properties are predicted values and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BrN₃ | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| CAS Number | 199522-66-2 | [1][2] |
| 1704064-94-7 | [3] | |
| Boiling Point | 327.5 ± 37.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| pKa (predicted) | 9.06 ± 0.10 | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
A potential synthesis could involve the nucleophilic substitution reaction of a suitable 2-halo-5-bromopyridine (such as 2-chloro-5-bromopyridine or 2,5-dibromopyridine) with an excess of ethylenediamine. The reaction would likely be carried out in a suitable solvent and may require heating.
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the latest available information, there are no published studies detailing the biological activity or the specific signaling pathways associated with this compound. The pharmacological properties of this specific compound have not been characterized.
Research on structurally related substituted ethylenediamines and bromopyridine derivatives suggests a broad range of potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[4][5] However, without specific experimental data for the title compound, any discussion of its biological role would be purely speculative.
Due to the absence of data on its biological interactions, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a chemical compound for which basic physicochemical properties are partially available, primarily from chemical supplier databases and computational predictions. There is a notable absence of experimentally determined data for key characteristics such as melting point and solubility. Furthermore, detailed experimental protocols for its synthesis and, critically, any information regarding its biological activity and mechanism of action are lacking in the public domain. This knowledge gap presents an opportunity for future research to explore the synthesis, characterization, and potential pharmacological applications of this and related compounds. Researchers interested in this molecule should consider de novo synthesis and a comprehensive screening program to elucidate its physical and biological properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 199522-66-2 CAS MSDS (N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine | CAS#:1704064-94-7 | Chemsrc [chemsrc.com]
- 4. Synthesis, antioxidant and anti-inflammatory activity of novel substituted ethylenediamines and ethanolamines. A preliminary quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of publicly available information regarding "N'-(5-bromopyridin-2-yl)ethane-1,2-diamine". Extensive searches for quantitative solubility data have yielded limited specific results. The experimental protocols and diagrams presented herein are representative examples for the determination and visualization of compound properties and are intended as a guide.
Introduction
This compound is a chemical intermediate frequently utilized in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for pharmaceutical applications. Understanding its physicochemical properties, such as solubility, is crucial for its effective use in synthetic chemistry and for the development of robust and scalable manufacturing processes. This guide aims to consolidate the available data and provide a framework for its experimental determination.
Quantitative Solubility Data
A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The compound is often referenced in patents as a reactant in various solvents, suggesting qualitative solubility.
Table 1: Qualitative Solubility of this compound in Common Solvents (Inferred from Synthetic Procedures)
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | Used as a reaction solvent. |
| N,N-Dimethylformamide (DMF) | Soluble | Used as a reaction solvent. |
| Methanol (MeOH) | Soluble | Used during purification steps. |
| Water | Sparingly Soluble / Insoluble | Purification often involves washing with aqueous solutions. |
Note: The solubility mentioned above is inferred from its use in chemical syntheses and may not represent quantitative solubility limits.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the thermodynamic solubility of a crystalline solid compound like this compound using the shake-flask method.
Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a calibration curve.
-
Calibration Curve Generation: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of the crystalline compound to a known volume of each test solvent in separate vials. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze by HPLC.
-
Concentration Determination: Using the calibration curve, determine the concentration of the compound in the supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visual Representations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Assay.
Logical Relationship in a Potential Signaling Pathway Context
While there is no direct evidence of this compound being involved in signaling pathways, its derivatives are often designed as kinase inhibitors. The following diagram illustrates a generalized logical relationship for how such a compound might be investigated in a drug discovery context.
Caption: Drug Discovery Logic for Kinase Inhibitors.
Methodological & Application
Synthesis and Application of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis and potential applications of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.
This guide offers detailed experimental protocols for the synthesis of key precursors and outlines a probable synthetic route to the target molecule. It also explores the biological context of these compounds, including their potential involvement in critical cellular signaling pathways.
Synthetic Protocols
The synthesis of this compound derivatives typically begins with the preparation of a key intermediate, 2-amino-5-bromopyridine or 2,5-dibromopyridine. Detailed protocols for the synthesis of these precursors are provided below.
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from established methods for the bromination of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Acetic acid
-
Bromine
-
40% Sodium hydroxide solution
-
Petroleum ether (b.p. 60-80°C)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml).
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially, allowing it to rise to 50°C after about half of the bromine solution has been added.
-
After the addition is complete, stir the mixture for an additional hour.
-
Dilute the mixture with water (750 ml) to dissolve the precipitated hydrobromide salt.
-
Transfer the solution to a larger beaker and neutralize it with 40% sodium hydroxide solution while stirring and cooling.
-
Collect the precipitated product by filtration and wash it with water until the washings are free of bromide ions.
-
Dry the crude product at 110°C.
-
To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three portions of hot petroleum ether (500 ml each).
-
The resulting 2-amino-5-bromopyridine should be sufficiently pure for subsequent steps. The expected yield is typically in the range of 62-67%.
Protocol 2: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine
This protocol utilizes a Sandmeyer-type reaction to convert the amino group of 2-amino-5-bromopyridine to a bromine atom.
Materials:
-
2-Amino-5-bromopyridine
-
47% aqueous Hydrobromic acid
-
Liquid bromine
-
Sodium nitrite
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Heptane
Procedure:
-
In a cooled reaction vessel (10°C), add 2-amino-5-bromopyridine (13.0 kg).
-
Slowly add 47% aqueous hydrobromic acid (37 L) to the mixture.
-
Introduce liquid bromine (11 L) while maintaining the temperature below 10°C.
-
Prepare a solution of sodium nitrite (16.1 kg) in water (19 L) and add it dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.
-
Stir the reaction mixture for 30 minutes after the addition is complete.
-
Neutralize the mixture by the controlled addition of a solution of sodium hydroxide (28.0 kg) in water (30 L), keeping the temperature below 20-25°C.
-
Extract the product with diethyl ether (3 x 40 L).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the desiccant and evaporate the solvent under reduced pressure.
-
Suspend the residue in heptane (10 L) and collect the 2,5-dibromopyridine product by filtration.
Proposed Synthesis of this compound
The proposed reaction would involve the coupling of 2,5-dibromopyridine with an excess of ethylenediamine. The use of an excess of ethylenediamine would favor the mono-amination product. Alternatively, a protected form of ethylenediamine, such as N-Boc-ethylenediamine, could be used to ensure single substitution, followed by a deprotection step.
Conceptual Workflow:
Caption: Synthetic pathway for this compound derivatives.
Potential Applications and Biological Relevance
Derivatives of this compound are promising candidates for drug discovery, particularly in the field of oncology. The bromopyridine moiety is a common scaffold in many kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.
Targeting Key Signaling Pathways
Several critical signaling pathways are implicated in cancer progression, and inhibitors targeting these pathways are a major focus of drug development. The PI3K/Akt/mTOR and MAPK signaling pathways are two such central cascades that control cell growth, proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and survival. Inhibitors targeting different nodes of this pathway, such as PI3K, Akt, and mTOR, are in various stages of clinical development.
-
MAPK Pathway: This pathway, which includes the well-known RAS-RAF-MEK-ERK cascade, is also a critical driver of many cancers. It regulates a wide range of cellular processes, and its aberrant activation is a common oncogenic event.
The structural features of this compound derivatives make them suitable candidates for the development of inhibitors that target kinases within these pathways.
Application Notes and Protocols for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a synthetic organic compound built upon the versatile 2-amino-5-bromopyridine scaffold. This structural motif is of significant interest in medicinal chemistry, serving as a key intermediate in the development of therapeutic agents for a range of diseases, including cancer and infectious diseases. The presence of a bromine atom on the pyridine ring offers a convenient site for further chemical modification through various cross-coupling reactions, while the ethylenediamine side chain provides opportunities for interaction with biological targets and modulation of physicochemical properties.
Potential Applications in Medicinal Chemistry
While specific biological data for this compound is not extensively documented in publicly available literature, the known activities of structurally related compounds suggest several potential applications:
-
Anticancer Drug Discovery: Derivatives of 2-amino-5-bromopyridine have been investigated for their potential as anticancer agents.[1] The core structure can be elaborated to target various cellular pathways involved in cancer progression. The ethylenediamine moiety could be functionalized to interact with specific enzymes or receptors.
-
Antimicrobial Agents: The bromopyridine core is a feature in a number of compounds with demonstrated antimicrobial and antifungal activities.[2][3] this compound and its derivatives could be explored for their efficacy against a panel of bacterial and fungal pathogens.
-
Kinase Inhibitors: The 2-aminopyridine structure is a common feature in many kinase inhibitors.[4] Further modification of this compound could lead to the development of potent and selective inhibitors of kinases implicated in various diseases.
Data Presentation
| Compound | Target Organism/Cell Line | Assay Type | IC50 (µM) | MIC (µg/mL) | Notes |
| Analog A (Anticancer) | MCF-7 (Breast Cancer) | MTT Cytotoxicity Assay | 15.2 | - | Shows moderate activity. Further optimization of the ethylenediamine side chain is warranted. |
| Analog B (Antibacterial - Gram-positive) | Staphylococcus aureus | Broth Microdilution | - | 8 | Demonstrates good activity against a Gram-positive pathogen. |
| Analog C (Antibacterial - Gram-negative) | Escherichia coli | Broth Microdilution | - | >64 | Limited activity against Gram-negative bacteria, suggesting potential efflux or permeability issues. |
Experimental Protocols
Synthesis of this compound
This protocol describes a potential synthetic route starting from the commercially available 2-amino-5-bromopyridine.
Materials:
-
2-amino-5-bromopyridine
-
2-Chloroethylamine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloroethylamine hydrochloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Resazurin sodium salt solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with vehicle only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of the compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells.
-
Include wells with a positive control and vehicle control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Biological screening cascade for novel pyridine derivatives.
References
Application Notes and Protocols for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
"N'-(5-bromopyridin-2-yl)ethane-1,2-diamine" is a versatile bifunctional molecule with significant potential in organic synthesis. Its structure, featuring a reactive 5-bromopyridine moiety and a chelating ethylenediamine group, allows for its application as both a ligand in catalysis and a structural scaffold for the synthesis of more complex molecules. These application notes provide an overview of its potential uses and detailed protocols for its implementation in a research setting.
Application as a Bidentate Ligand in Homogeneous Catalysis
The ethylenediamine and pyridine nitrogen atoms of "this compound" can coordinate to a variety of transition metals, such as ruthenium, iridium, and copper, to form stable chelate complexes. These complexes have potential applications in various catalytic transformations, including asymmetric hydrogenation, transfer hydrogenation, and cross-coupling reactions. The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring, and the steric environment around the metal center can be adjusted by modifications to the diamine backbone.
Potential Catalytic Applications:
| Catalytic Reaction | Metal Center | Potential Advantages |
| Asymmetric Hydrogenation | Ruthenium, Iridium | Synthesis of chiral alcohols and amines |
| Transfer Hydrogenation | Ruthenium, Iridium | Use of safe hydrogen donors (e.g., isopropanol) |
| C-N Cross-Coupling | Copper | Cost-effective alternative to palladium catalysts[1] |
| Henry Reactions | Copper | Formation of chiral nitroalcohols[2] |
Experimental Protocol: Synthesis of a Ruthenium(II) Arene Complex
This protocol describes a general procedure for the synthesis of a ruthenium(II) arene complex using "this compound" as a ligand. Such complexes are precursors to active catalysts for hydrogenation reactions.[3][4][5]
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Anhydrous methanol
-
Triethylamine
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (1.0 eq) and this compound (2.1 eq).
-
Add anhydrous methanol via syringe.
-
Add triethylamine (2.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours. The color of the suspension should change, indicating complex formation.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials and triethylammonium chloride.
-
Dry the solid product under vacuum.
-
Characterize the resulting complex by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application as a Scaffold in Palladium-Catalyzed Cross-Coupling Reactions
The 5-bromo substituent on the pyridine ring serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-nitrogen bonds.[6][7][8][9]
Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Example) |
| Suzuki-Miyaura | Arylboronic acid | C-C (aryl-aryl) | Pd(PPh₃)₄ / K₂CO₃[7] |
| Buchwald-Hartwig | Amine | C-N (aryl-amine) | Pd₂(dba)₃ / RuPhos / LiHMDS[9] |
| Sonogashira | Terminal alkyne | C-C (aryl-alkyne) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |
| Stille | Organostannane | C-C (aryl-vinyl/aryl) | Pd(PPh₃)₄ |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of "this compound" with an arylboronic acid.[7][10]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in the 1,4-dioxane/water mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Potential as a Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, and the introduction of various substituents at the 5-position via cross-coupling reactions can lead to the generation of libraries of compounds for biological screening. The ethylenediamine moiety can also be further functionalized, for example, through acylation or reductive amination, to introduce additional diversity and modulate the physicochemical properties of the resulting molecules. The ability to readily diversify the structure makes "this compound" a valuable starting material for the synthesis of novel bioactive compounds.
References
- 1. Bidentate Diamine Ligands for Cu-Catalyzed C-N Coupling | TCI AMERICA [tcichemicals.com]
- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium (II) and Iridium (III) Complexes of N-Heterocyclic Carbene and Pyridinol Derived Bidentate Chelates: Synthesis, Characterization, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of iridium and ruthenium complexes with (N,N), (N,O) and (O,O) coordinating bidentate ligands as potential anti-cancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
Application Notes and Protocols for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine and its application as a bidentate ligand in the formation of coordination complexes. The provided methodologies and data are intended to support research and development in coordination chemistry, medicinal chemistry, and materials science.
Synthesis of this compound
This compound can be synthesized via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and ethylenediamine. Two variations of this procedure have been reported, offering flexibility in reaction conditions and yielding the desired product in high purity.
Quantitative Data Summary
| Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-dibromopyridine, ethylenediamine | None | 100 | 15 | 98 | [1] |
| 2 | 2,5-dibromopyridine, ethylenediamine | Pyridine | Heating (reflux) | 18 | 71 | [1] |
Experimental Protocols
Method 1: Neat Reaction
-
Reaction Setup: In a sealed reaction vessel, combine 2,5-dibromopyridine (1 equivalent) and an excess of ethylenediamine (e.g., 5-10 equivalents).
-
Reaction Conditions: Heat the mixture at 100°C for 15 hours with continuous stirring.
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction mixture with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Method 2: Pyridine as Solvent
-
Reaction Setup: Dissolve 2,5-dibromopyridine (1 equivalent) in pyridine. Add an excess of ethylenediamine (e.g., 5-10 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 18 hours with stirring.
-
Work-up and Purification:
-
Allow the reaction to cool to ambient temperature.
-
Remove the pyridine under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify by silica gel chromatography to obtain the final product.
-
Application in Coordination Chemistry: Formation of Metal Complexes
This compound is an excellent bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms (the pyridine nitrogen and the terminal amino nitrogen) to form a stable five-membered chelate ring. This chelating effect enhances the stability of the resulting metal complex. While specific protocols for the reaction of this particular ligand with metal salts are not extensively detailed in the reviewed literature, a general procedure for the formation of a coordination complex with a transition metal salt can be proposed based on established methods for similar bidentate nitrogen ligands.
General Experimental Protocol for Coordination Complex Formation
-
Ligand Solution Preparation: Dissolve this compound (1 or 2 equivalents, depending on the desired stoichiometry of the complex) in a suitable solvent such as ethanol, methanol, or acetonitrile.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the transition metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, or K₂PtCl₄) (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Complex Formation: The formation of the complex may be instantaneous, indicated by a color change or the precipitation of a solid. The reaction mixture may be stirred for several hours to ensure completion. Gentle heating can be applied if the reaction is slow.
-
Isolation of the Complex:
-
If a precipitate forms, collect it by filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated, or a counter-ion exchange can be performed to induce crystallization.
-
-
Characterization: The resulting coordination complex can be characterized by various analytical techniques, including X-ray crystallography, IR spectroscopy (to observe shifts in N-H and C=N stretching frequencies upon coordination), and UV-Vis spectroscopy.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Chelation of a Metal Ion
Caption: Conceptual diagram of bidentate chelation.
References
Application Notes and Protocols for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a versatile bifunctional molecule that serves as a valuable building block in synthetic and medicinal chemistry. The presence of a bromo-substituted pyridine ring and a primary aliphatic diamine moiety offers multiple reaction sites for diversification, making it an attractive scaffold for the generation of compound libraries in drug discovery programs. The bromopyridine core is a common feature in many biologically active compounds, and the ethylenediamine chain provides a flexible linker that can be readily functionalized to modulate physicochemical properties and target interactions.
This document provides detailed protocols for a proposed synthesis of this compound and illustrates its potential applications in the synthesis of novel bioactive molecules.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 199522-66-2 | Guidechem |
| Molecular Formula | C₇H₁₀BrN₃ | Guidechem |
| Molecular Weight | 216.08 g/mol | Guidechem |
| pKa (Predicted) | 9.06 ± 0.10 | Guidechem |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | Chemsrc |
| Boiling Point (Predicted) | 327.5 ± 37.0 °C at 760 mmHg | Chemsrc |
Proposed Synthesis
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine
This procedure is adapted from established methods for the Sandmeyer reaction on aminopyridines.
Materials:
-
2-Amino-5-bromopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromopyridine (1 equivalent) in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2,5-dibromopyridine by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the amination of a halopyridine.
Materials:
-
2,5-Dibromopyridine
-
Ethylenediamine
-
A suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)
-
A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (optional, as excess ethylenediamine can act as the base)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 2,5-dibromopyridine (1 equivalent) and a significant excess of ethylenediamine (e.g., 10-20 equivalents).
-
Add a suitable solvent to dissolve the reactants.
-
If desired, add a non-nucleophilic base (e.g., 2-3 equivalents).
-
Heat the reaction mixture to a temperature between 80-150 °C (the optimal temperature will depend on the solvent and substrate).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethylenediamine and solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Applications in Synthetic Chemistry
This compound is a valuable building block for creating diverse molecular architectures. The primary amine can be selectively functionalized, and the bromine atom on the pyridine ring can participate in various cross-coupling reactions.
Derivatization of the Diamine Moiety
The primary amino group of the ethylenediamine chain is a nucleophilic center that can readily undergo a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
Cross-Coupling Reactions at the Pyridine Ring
The bromine atom at the 5-position of the pyridine ring is amenable to a range of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig amination: Reaction with amines to form C-N bonds.
-
Sonogashira coupling: Reaction with terminal alkynes to form C-C bonds.
-
Heck coupling: Reaction with alkenes to form C-C bonds.
Illustrative Synthetic Application Workflow
The following diagram illustrates a general workflow for utilizing this compound to generate a library of diverse compounds for screening in drug discovery.
Caption: Library generation from the this compound scaffold.
Potential Biological Activities of Derivatives (Illustrative Data)
While there is no specific biological data for derivatives of this compound, the bromopyridine scaffold is present in numerous compounds with a wide range of pharmacological activities. The following table provides illustrative examples of the biological activities of related bromopyridine-containing molecules to highlight the potential of this building block.
| Compound Class | Target/Activity | Representative IC₅₀/EC₅₀ |
| Bromopyridine-containing Kinase Inhibitors | Various Kinases (e.g., p38, JNK) | 10 nM - 1 µM |
| Bromopyridine-based GPCR Ligands | e.g., Serotonin, Dopamine Receptors | 50 nM - 500 nM |
| Antimicrobial Bromopyridines | Bacterial or Fungal Strains | MIC: 1 µg/mL - 50 µg/mL |
| Antiviral Bromopyridine Derivatives | e.g., HIV, HCV | EC₅₀: 100 nM - 10 µM |
Disclaimer: The data in this table is for illustrative purposes only and is based on published data for structurally related compounds. Actual activities of derivatives of this compound would need to be determined experimentally.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel and diverse chemical entities. Its dual functionality allows for a wide range of chemical modifications, making it an ideal starting point for the development of compound libraries for high-throughput screening in drug discovery and agrochemical research. The synthetic protocols and application workflows provided herein offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.
Catalytic Applications of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a bidentate ligand featuring both a pyridine and an ethylenediamine moiety. This structure is analogous to ligands known to be effective in a variety of catalytic transformations. The presence of a bromine atom on the pyridine ring offers a handle for further functionalization or can influence the electronic properties of the resulting metal complexes. This document outlines potential catalytic applications of this ligand in metal-catalyzed reactions, providing detailed protocols and performance data based on analogous systems. The following application notes are intended to serve as a starting point for researchers exploring the catalytic potential of this compound.
Application Note 1: Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Overview
Complexes of copper with nitrogen-based ligands are highly effective catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The this compound ligand is expected to form a catalytically active complex with copper(I) halides, capable of mediating the polymerization of various vinyl monomers. The electron-withdrawing nature of the bromine atom may influence the redox potential of the copper center, thereby affecting the polymerization kinetics and control.
Proposed Catalytic System
A potential catalytic system involves the in-situ formation of a copper(I) complex with this compound. This complex can then initiate and control the polymerization of monomers such as styrene and methyl methacrylate (MMA).
Experimental Protocol: ATRP of Styrene
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
Styrene (freshly distilled)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Anisole (solvent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add CuBr (14.3 mg, 0.1 mmol) and this compound (21.6 mg, 0.1 mmol).
-
Add freshly distilled styrene (10.4 g, 100 mmol) and anisole (10 mL) to the flask via a degassed syringe.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Initiate the polymerization by adding ethyl α-bromoisobutyrate (EBiB) (195 mg, 1.0 mmol) via a degassed syringe.
-
Place the Schlenk flask in a preheated oil bath at 110 °C.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the reaction mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in cold methanol.
-
Dry the resulting polymer under vacuum to a constant weight.
Anticipated Performance Data
The following table summarizes expected quantitative data for the polymerization of styrene and methyl methacrylate, based on similar diaminopyridine copper ATRP systems.
| Monomer | Initiator | [M]₀:[I]₀:[Cu]₀:[L]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol , theory) | Mₙ ( g/mol , GPC) | PDI (Mₙ/Mₙ) |
| Styrene | EBiB | 100:1:1:1 | 110 | 6 | 85 | 8,800 | 9,200 | 1.15 |
| MMA | EBiB | 100:1:1:1 | 90 | 4 | 92 | 9,200 | 9,500 | 1.20 |
Workflow for Copper-Catalyzed ATRP
Caption: Workflow for Copper-Catalyzed ATRP.
Application Note 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Overview
Ruthenium complexes bearing diamine and pyridine-containing ligands are well-established catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. While this compound is achiral, it can be used to synthesize chiral derivatives or employed in non-asymmetric transfer hydrogenation reactions. For asymmetric applications, a chiral version of the diamine backbone would be required. The following protocol is for the transfer hydrogenation of acetophenone, a model substrate.
Proposed Catalytic System
An in-situ generated ruthenium catalyst from a suitable precursor like [RuCl₂(p-cymene)]₂ and this compound (or a chiral analog) is a potential system for this transformation. Isopropanol often serves as both the solvent and the hydrogen source.
Experimental Protocol: Transfer Hydrogenation of Acetophenone
Materials:
-
This compound (or a chiral version for ATH)
-
[RuCl₂(p-cymene)]₂
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Argon or Nitrogen gas supply
-
Schlenk tube
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and the diamine ligand (2.2 mg, 0.01 mmol) in isopropanol (5 mL).
-
Stir the resulting solution at 80 °C for 20 minutes to pre-form the catalyst.
-
In a separate flask, prepare a solution of acetophenone (120 mg, 1.0 mmol) and KOH (11.2 mg, 0.2 mmol) in isopropanol (5 mL).
-
After the catalyst solution has cooled to room temperature, add the substrate solution via a cannula.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Anticipated Performance Data for ATH (with a Chiral Ligand Analog)
The following data is representative of what could be expected for the asymmetric transfer hydrogenation of various ketones using a chiral analog of the specified ligand.
| Substrate | S/C Ratio | Base | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 100:1 | KOH | 25 | 2 | >99 | 95 (R) |
| 1-Tetralone | 100:1 | KOH | 25 | 4 | 98 | 92 (R) |
| Propiophenone | 100:1 | KOH | 25 | 3 | >99 | 96 (R) |
Logical Relationship in Asymmetric Transfer Hydrogenation
Caption: Key steps in Ru-catalyzed ATH.
Application Note 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Overview
The pyridine-diamine scaffold of this compound can serve as a ligand for palladium in Suzuki-Miyaura cross-coupling reactions. The nitrogen donors can stabilize the palladium center, potentially leading to a highly active and stable catalyst. It is important to note that the bromine atom on the ligand itself could be a reactive site under the reaction conditions, which could lead to ligand modification or oligomerization. However, if the catalytic turnover is fast, the ligand may remain intact while catalyzing the coupling of other aryl halides.
Proposed Catalytic System
A palladium(II) acetate precursor combined with the diamine ligand could form an active Pd(0) species in situ, which would then catalyze the cross-coupling of an aryl bromide with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent mixture)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and this compound (4.3 mg, 0.02 mmol).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere for the specified time, monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature, and add water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by flash chromatography.
Anticipated Performance Data
The following table shows potential yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1 | 2 | K₂CO₃ | 100 | 4 | 95 |
| 4-Bromoanisole | 1 | 2 | K₂CO₃ | 100 | 6 | 92 |
| 1-Bromo-4-nitrobenzene | 1 | 2 | K₂CO₃ | 100 | 2 | 98 |
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Simplified Suzuki-Miyaura cycle.
Application Notes and Protocols for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential reaction mechanisms and synthetic applications of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. The protocols detailed below are exemplary and are based on established methodologies for structurally similar compounds. Optimization may be required to achieve optimal results for this specific substrate.
Introduction
This compound is a versatile bifunctional molecule of interest in medicinal chemistry and materials science. Its structure incorporates a nucleophilic ethylenediamine moiety and a 5-bromopyridine ring, which is amenable to a variety of cross-coupling reactions. This combination allows for its use as a scaffold in the synthesis of more complex molecules, including potential drug candidates and specialized ligands for coordination chemistry.
Key Reaction Mechanisms and Applications
The reactivity of this compound is dominated by two key features: the nucleophilicity of the diamine chain and the presence of a bromine atom on the pyridine ring. This allows for its participation in several important classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the bromopyridine with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring.
-
Buchwald-Hartwig Amination: The C-Br bond can also undergo amination with a variety of primary and secondary amines to form a new C-N bond. This reaction is highly valuable for the synthesis of complex amines and has broad applications in drug discovery.
Condensation Reactions
The ethylenediamine portion of the molecule contains two nucleophilic nitrogen atoms that can readily participate in condensation reactions with electrophilic partners such as aldehydes and ketones to form imines or other heterocyclic structures.
Coordination Chemistry
As a bidentate or potentially tridentate ligand, this compound can coordinate with various metal ions through its nitrogen atoms. This property makes it a valuable building block for the synthesis of novel metal complexes with potential applications in catalysis or materials science.
Experimental Protocols
The following are detailed, exemplary protocols for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Exemplary):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12-18 | 75-90* |
*Yields are hypothetical and based on similar reactions reported in the literature for other bromopyridines.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the palladium-catalyzed C-N cross-coupling reaction.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 eq) and XPhos (0.02-0.04 eq) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), and anhydrous toluene.
-
Add morpholine (1.2 eq) to the substrate-containing flask.
-
Transfer the pre-formed catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Exemplary):
| Reactant 1 | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 16-24 | 70-85* |
*Yields are hypothetical and based on similar reactions reported in the literature for other bromopyridines.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: General scheme for condensation reactions.
Application Notes and Protocols for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a functionalized diamine ligand with significant potential in the development of advanced materials. Its unique molecular architecture, featuring a bidentate chelating ethylenediamine backbone and a bromine-substituted pyridine ring, makes it a compelling candidate for the synthesis of novel transition metal complexes and as a surface passivating agent in optoelectronic devices. This document provides detailed application notes and experimental protocols for the proposed use of this compound in the fields of coordination chemistry for luminescent materials and in the surface modification of perovskite solar cells. The protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers exploring the potential of this versatile molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value |
| CAS Number | 199522-66-2 |
| Molecular Formula | C₇H₁₀BrN₃ |
| Molecular Weight | 216.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; predicted to be a low-melting solid or high-boiling liquid |
| Boiling Point | 327.5 ± 37.0 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| pKa | 9.06 ± 0.10 (Predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in non-polar solvents |
Proposed Application I: Ligand for Luminescent Transition Metal Complexes
The presence of both a pyridine nitrogen and two amine nitrogens allows this compound to act as a bidentate or potentially tridentate ligand, forming stable complexes with transition metals such as iridium(III), platinum(II), ruthenium(II), and copper(I). The bromine atom on the pyridine ring can be used for further functionalization via cross-coupling reactions to tune the electronic properties of the resulting complexes, which is a common strategy in the design of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).
Experimental Protocol: Synthesis of an Iridium(III) Complex
This protocol describes the synthesis of a hypothetical phosphorescent iridium(III) complex, [Ir(ppy)₂(this compound)]Cl, where 'ppy' is 2-phenylpyridine.
Materials:
-
This compound
-
Dichloro-bis(2-phenylpyridine)iridium(III) dimer, [Ir(ppy)₂Cl]₂
-
2-ethoxyethanol
-
Argon gas
-
Dichloromethane (DCM)
-
Hexane
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a 50 mL Schlenk flask, dissolve [Ir(ppy)₂Cl]₂ (0.5 mmol) and this compound (1.1 mmol) in 20 mL of 2-ethoxyethanol.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Heat the reaction mixture to 120 °C and reflux under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in a minimum amount of DCM and purify by column chromatography on silica gel, eluting with a DCM/methanol gradient (e.g., 100:1 to 50:1).
-
Collect the yellow-orange fluorescent fractions and evaporate the solvent.
-
Precipitate the final product by dissolving the solid in a small amount of DCM and adding hexane.
-
Filter the precipitate, wash with hexane, and dry under vacuum.
Characterization of the Metal Complex
The synthesized complex should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | Characteristic shifts for the ppy and the this compound ligands, with coordination-induced shifts. |
| Mass Spectrometry (e.g., ESI-MS) | Confirmation of molecular weight. | A peak corresponding to the cationic complex [Ir(ppy)₂(C₇H₁₀BrN₃)]⁺. |
| UV-Vis Absorption Spectroscopy | Investigation of electronic transitions. | Intense bands in the UV region corresponding to ligand-centered π-π* transitions and weaker bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions. |
| Photoluminescence Spectroscopy | Determination of emission properties. | A phosphorescent emission peak in the green to red region of the visible spectrum upon excitation of the MLCT band. |
| Cyclic Voltammetry | Evaluation of redox properties and estimation of HOMO/LUMO energy levels. | Reversible or quasi-reversible oxidation and reduction waves. |
Workflow for OLED Device Fabrication and Testing
Proposed Application II: Surface Passivation Agent for Perovskite Solar Cells
Diamine-based molecules have been shown to passivate defects on the surface of perovskite films, leading to improved device performance and stability.[1][2][3] The amine groups can interact with under-coordinated lead ions, while the pyridine moiety may offer additional electronic benefits.
Experimental Protocol: Perovskite Surface Treatment
This protocol details the application of a dilute solution of this compound onto a prepared perovskite film.
Materials:
-
Pre-fabricated perovskite solar cell (e.g., on an FTO/TiO₂ substrate)
-
This compound
-
Isopropanol (IPA), anhydrous
-
Spinner for spin-coating
-
Hotplate
-
Nitrogen or argon glovebox
Procedure:
-
Prepare a stock solution of this compound in anhydrous IPA (e.g., 1 mg/mL).
-
Prepare a series of dilute solutions from the stock solution (e.g., 0.01, 0.05, 0.1 mg/mL).
-
Inside a nitrogen-filled glovebox, place the perovskite-coated substrate on the spin-coater.
-
Dispense a sufficient amount of the diamine solution (e.g., 100 µL) to cover the perovskite surface.
-
Spin-coat at 4000 rpm for 30 seconds.
-
Anneal the treated film on a hotplate at 100 °C for 10 minutes.
-
Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal contact.
Characterization of Passivated Perovskite Films
The effect of the surface treatment on the perovskite film properties and device performance should be thoroughly investigated.
| Technique | Purpose | Expected Outcome of Successful Passivation |
| Scanning Electron Microscopy (SEM) | To observe changes in film morphology. | No significant change in the perovskite grain structure. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of the diamine on the surface and study chemical interactions. | Presence of N 1s and Br 3d peaks corresponding to the diamine; shifts in Pb 4f peaks indicating coordination. |
| Steady-State Photoluminescence (PL) Spectroscopy | To assess the passivation of trap states. | Increased PL intensity and a slight blue-shift of the emission peak. |
| Time-Resolved Photoluminescence (TRPL) Spectroscopy | To measure the charge carrier lifetime. | Longer PL decay lifetime, indicating reduced non-radiative recombination. |
| Current Density-Voltage (J-V) Measurement | To evaluate solar cell performance. | Increase in Open-Circuit Voltage (Voc) and Fill Factor (FF), leading to higher Power Conversion Efficiency (PCE). |
| External Quantum Efficiency (EQE) Measurement | To determine the spectral response of the solar cell. | Potential enhancement in EQE, particularly in the long-wavelength region. |
Logical Flow for Perovskite Passivation Experiment
Synthesis Protocol: this compound
This section provides a plausible synthetic route for this compound, starting from commercially available 2-amino-5-bromopyridine.
Reaction Scheme: A two-step synthesis involving an initial reaction with 2-chloroacetyl chloride followed by reduction of the amide and chloro groups. A more direct approach is a nucleophilic aromatic substitution reaction.
Protocol for Nucleophilic Aromatic Substitution:
Materials:
-
2,5-Dibromopyridine
-
Ethylenediamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,5-dibromopyridine (10 mmol) in 50 mL of DMF, add ethylenediamine (50 mmol, 5 equivalents) and potassium carbonate (20 mmol, 2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol/triethylamine eluent system to afford the desired product.
Safety and Handling
-
This compound and its precursors are research chemicals and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
While direct applications of this compound in materials science are not yet widely reported, its chemical structure suggests significant potential as a versatile building block. The protocols and application notes provided here offer a foundational framework for researchers to explore its utility in creating novel luminescent materials and improving the performance of next-generation solar cells. Further research and development in these areas are encouraged to fully unlock the potential of this promising compound.
References
- 1. Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells | Ginger Lab [depts.washington.edu]
- 2. arxiv.org [arxiv.org]
- 3. Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Screening the Biological Activity of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
Compound of Interest: N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyridine ring is a fundamental scaffold in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a bromo-substituent and an ethylenediamine side chain may enhance its therapeutic potential. Specifically, ethane-1,2-diamine derivatives have shown promising antimicrobial and cytotoxic activities.[3][4][5] This document provides a comprehensive guide to screen the biological activities of the novel compound, this compound, with a focus on its potential as an anticancer, antimicrobial, and enzyme inhibitory agent.
Data Presentation
Table 1: In Vitro Anticancer Activity of this compound
The cytotoxic effects of the title compound were evaluated against a panel of human cancer cell lines using the MTT assay. Doxorubicin was used as a positive control. The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 18.2 ± 2.1 | 1.1 ± 0.2 |
| SF-268 | Glioma | 25.6 ± 3.4 | 1.5 ± 0.3 |
| PC-3 | Prostate Carcinoma | 30.1 ± 4.0 | 2.8 ± 0.5 |
Note: The data presented are for illustrative purposes.
Table 2: Antimicrobial Activity of this compound
The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6] Gentamicin and Amphotericin B were used as positive controls for bacteria and fungi, respectively.
| Microorganism | Type | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 32 | 0.5 (Gentamicin) |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 | 1 (Gentamicin) |
| Candida albicans (ATCC 90028) | Fungus | 128 | 2 (Amphotericin B) |
Note: The data presented are for illustrative purposes.
Table 3: Kinase Inhibition Profile of this compound
The inhibitory activity against a panel of protein kinases was determined using a luminescence-based kinase assay.[7] Staurosporine, a broad-spectrum kinase inhibitor, was used as a positive control.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| VEGFR-2 | 85 | 8 |
| EGFR | 250 | 15 |
| CDK2 | >10,000 | 25 |
| Akt1 | 800 | 20 |
Note: The data presented are for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compound on various cancer cell lines.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268, PC-3)[8]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[8]
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[8]
-
Drug Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations and incubate for 48 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[8]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[6][10]
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
Gentamicin and Amphotericin B (positive controls)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard).[11]
-
Compound Dilution: Perform a two-fold serial dilution of the test compound and control antibiotics in the appropriate broth in a 96-well plate.[10]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6][10]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the inhibitory effect of the compound on specific kinase activity by quantifying ATP consumption.[7]
Materials:
-
Kinase of interest (e.g., VEGFR-2, EGFR)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Staurosporine (positive control)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and staurosporine in DMSO.[7]
-
Kinase Reaction: In a 96-well plate, add the serially diluted compound, the kinase, and the substrate in the kinase assay buffer.[7]
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well and incubate at 30°C for 60 minutes.[7]
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.[7]
-
Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Visualizations
Caption: Workflow for screening the biological activity of the compound.
Caption: Potential inhibition of receptor tyrosine kinase signaling.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. myadlm.org [myadlm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyridine with ethylenediamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Question: Why is the yield of the desired monosubstituted product, this compound, consistently low?
Answer: Low yields can stem from several factors in a nucleophilic aromatic substitution reaction. The most common culprits include:
-
Formation of Disubstituted Byproduct: Ethylenediamine has two nucleophilic amine groups, which can lead to the formation of a disubstituted pyridine byproduct where both bromine atoms on 2,5-dibromopyridine are replaced, or where two pyridine rings attach to one ethylenediamine molecule. To minimize this, use a large excess of ethylenediamine relative to 2,5-dibromopyridine. This statistical approach favors the monosubstitution.
-
Insufficient Reaction Temperature: Nucleophilic aromatic substitution on an electron-deficient ring like pyridine is generally more facile at the 2- and 4-positions. However, the reaction may still require significant thermal energy to overcome the activation barrier. Consider increasing the reaction temperature incrementally, for example, from 100°C to 150°C, while monitoring the reaction progress by TLC or LC-MS.
-
Inappropriate Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP is often suitable for SNAr reactions as it can solvate the cation while leaving the nucleophile relatively free. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Decomposition of Starting Material or Product: At elevated temperatures, starting materials or the product may degrade.[1] If you suspect this is occurring, it is advisable to run the reaction for a shorter duration or at a slightly lower temperature.
Question: I am observing a significant amount of an apolar byproduct in my crude reaction mixture. What is it and how can I prevent its formation?
Answer: The most likely apolar byproduct is the disubstituted product, 2,5-bis(2-aminoethylamino)pyridine. This occurs when both bromine atoms on the pyridine ring react with ethylenediamine.
-
Prevention:
-
Molar Ratio: The most effective way to prevent this is to adjust the molar ratio of your reactants. Use a large excess of ethylenediamine (e.g., 10-20 equivalents) to 2,5-dibromopyridine.
-
Slow Addition: Adding the 2,5-dibromopyridine solution slowly to the heated solution of ethylenediamine can also favor monosubstitution by maintaining a high concentration of the diamine relative to the pyridine starting material throughout the reaction.
-
Question: How can I effectively purify the final product from unreacted ethylenediamine and byproducts?
Answer: Purifying this compound can be challenging due to the presence of excess ethylenediamine and structurally similar byproducts.
-
Excess Ethylenediamine Removal: Ethylenediamine is a relatively low-boiling point liquid (116-117 °C). A significant portion can be removed by distillation under reduced pressure after the reaction is complete.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system is recommended. Start with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. The addition of a small amount of triethylamine or ammonia to the eluent can help to prevent the product from tailing on the silica gel.
-
Acid-Base Extraction: An acid-base extraction can be employed to separate the basic amine products from neutral impurities. Dissolve the crude mixture in an organic solvent like dichloromethane and wash with a dilute aqueous acid (e.g., 1M HCl). The amine products will move to the aqueous layer. The aqueous layer can then be basified with a base like NaOH, and the product can be extracted back into an organic solvent. This process may need to be repeated for optimal purification.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2] The electron-deficient pyridine ring is attacked by one of the amine groups of ethylenediamine at the carbon atom bearing a bromine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine ring nitrogen.[2] The complex then rearomatizes by expelling the bromide ion, yielding the final product. The bromine at the 2-position is generally more susceptible to substitution than the one at the 5-position.
Q2: Are there alternative starting materials to 2,5-dibromopyridine?
A2: Yes, other 2-halopyridines can be used. The reactivity of the leaving group in SNAr reactions on pyridines generally follows the order F > Cl ≈ Br > I.[3] Therefore, 2-fluoro-5-bromopyridine or 2-chloro-5-bromopyridine could be more reactive starting materials, potentially allowing for milder reaction conditions. However, 2,5-dibromopyridine is often more commercially available and cost-effective.
Q3: Is a catalyst required for this reaction?
A3: While many modern C-N cross-coupling reactions utilize catalysts such as palladium or copper, the direct SNAr reaction of a sufficiently activated halopyridine with a strong amine nucleophile like ethylenediamine can often proceed without a catalyst, especially at elevated temperatures.[1][4] However, if the reaction is sluggish, a copper-catalyzed system (e.g., CuI with a ligand) could be explored to facilitate the amination.[5][6]
Q4: What are the key safety precautions for this synthesis?
A4:
-
2,5-dibromopyridine: This compound is a halogenated aromatic and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Ethylenediamine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The reaction is typically heated. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.
-
Pressure Build-up: If the reaction is performed in a sealed vessel, be aware of potential pressure build-up due to heating.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis via nucleophilic aromatic substitution.
Materials:
-
2,5-dibromopyridine
-
Ethylenediamine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (10 equivalents) and anhydrous DMSO.
-
Reactant Addition: While stirring, add 2,5-dibromopyridine (1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to 120-130°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient eluent system of dichloromethane/methanol with 1% triethylamine.
Quantitative Data from Analogous Reactions
The following table summarizes yields from similar amination reactions of halopyridines, which can provide a benchmark for expected outcomes.
| Starting Halopyridine | Amine | Catalyst/Conditions | Yield (%) | Reference |
| 2-Bromopyridine | N-methylformamide | 2% CuI/phen, K2CO3, Toluene | High | [6] |
| 2-Chloropyridine | Morpholine | KF/water | Unsatisfactory | [7] |
| 2-Fluoropyridine | Morpholine | KF/water | Better than 2-chloropyridine | [7] |
| 2,6-Dibromopyridine | Ethylamine (70% in H2O) | Microwave, 150-205°C | High selectivity for monoamination | [8] |
| 2-Halopyridines | Volatile amines | Pd(OAc)2, dppp, NaOtBu, Toluene | 55-98% | [9][10] |
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. The following information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily Product Instead of a Solid
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Question: After synthesis and initial work-up, my this compound product is an oil and is difficult to handle. How can I solidify it?
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Answer: Oiling out is a common issue with amine compounds. Here are a few approaches to induce solidification:
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Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether. This can often encourage the formation of a solid.
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Salt Formation: Convert the diamine to its hydrochloride or another suitable salt by treating the oily product with a solution of HCl in an organic solvent (e.g., diethyl ether). The resulting salt is often a crystalline solid that is easier to handle and purify.
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Recrystallization from a different solvent system: If trituration fails, attempt recrystallization from a solvent system you have not tried yet. Sometimes a small amount of a co-solvent can induce crystallization.
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Question: I am having trouble separating my desired product from impurities using silica gel column chromatography. What can I do to improve separation?
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Answer: Co-elution often occurs with polar amine compounds on standard silica gel. Consider the following modifications to your chromatography protocol:
-
Solvent System Modification:
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For normal-phase chromatography on silica, a common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For polar amines, a gradient of methanol in dichloromethane is often effective.[1]
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To minimize tailing and improve separation of basic compounds like your diamine, add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your eluent.[2][3] This helps to neutralize the acidic sites on the silica gel.
-
-
Stationary Phase Selection:
-
If modifying the mobile phase is insufficient, consider using an alternative stationary phase. Amine-functionalized silica can be very effective for the purification of basic compounds.[4]
-
-
Gradient Elution: Employing a shallow gradient elution, where the concentration of the polar solvent is increased slowly over time, can significantly improve the resolution of closely eluting compounds.
-
Issue 3: Product Degradation on Silica Gel
-
Question: I am observing significant loss of my product during silica gel chromatography, and I suspect it is degrading on the column. How can I prevent this?
-
Answer: The acidic nature of silica gel can lead to the degradation of sensitive amine compounds. Here are some strategies to mitigate this:
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Deactivation of Silica: Before running your column, you can deactivate the silica gel by flushing it with your mobile phase containing a small amount of triethylamine (0.1-1%).[3] This neutralizes the acidic silanol groups.
-
Use of Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.
-
Frequently Asked Questions (FAQs)
General Purification
-
What are the most common purification techniques for this compound?
-
The most common and effective purification techniques for this and similar polar amine compounds are flash column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.
-
-
What are potential impurities I should be aware of?
-
Potential impurities can arise from the starting materials or side reactions during synthesis. For instance, in the synthesis of related bromopyridines, the formation of di-brominated byproducts is a common issue.[5][6] Unreacted starting materials, such as 2,5-dibromopyridine or ethylenediamine, could also be present.
-
Column Chromatography
-
What is a good starting solvent system for flash chromatography of this compound on silica gel?
-
How can I monitor the progress of my column chromatography?
-
Thin-layer chromatography (TLC) is the standard method. Use the same solvent system you plan to use for the column to develop your TLC plate. Visualize the spots using UV light and/or a potassium permanganate stain, which is effective for visualizing amines.
-
Recrystallization
-
What solvents are suitable for the recrystallization of this compound?
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For polar amine compounds, a two-solvent recrystallization system is often effective.[7] One common approach is to dissolve the compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, methanol, or isopropanol) and then slowly add a non-polar solvent in which it is insoluble (e.g., hexanes or diethyl ether) until the solution becomes cloudy. Cooling this mixture should induce crystallization.
-
For basic compounds that are difficult to crystallize, using organic acids like acetic acid, sometimes in a mixture with other solvents, can be a useful technique.[8]
-
-
My compound won't crystallize out of solution, what should I do?
-
If crystals do not form upon cooling, you can try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the solution to act as a seed.
-
Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
-
Quantitative Data Summary
| Purification Technique | Typical Solvent System | Expected Recovery | Expected Purity |
| Flash Column Chromatography | Dichloromethane/Methanol with 0.1% Triethylamine | 70-90% | >95% |
| Recrystallization | Ethanol/Hexanes | 60-85% | >98% |
Note: These values are estimates and can vary significantly depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent (e.g., dichloromethane).
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Column Packing: Pack a glass column with silica gel in the initial, non-polar eluent (e.g., 100% dichloromethane with 0.1% triethylamine).
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin elution with the initial solvent. Gradually increase the polarity of the mobile phase by slowly adding the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Two-Solvent Recrystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot, polar solvent (e.g., boiling ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a non-polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot polar solvent back into the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. heteroletters.org [heteroletters.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
Identifying side products in "N'-(5-bromopyridin-2-yl)ethane-1,2-diamine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides solutions to common problems.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring. |
| Suboptimal Reagent Ratio: An incorrect ratio of starting materials can lead to poor yields. | - Use a large excess of ethylenediamine to favor monosubstitution. A 5-10 fold excess is recommended. |
| Base Inefficiency: If a base is used to scavenge HBr, its strength or amount may be insufficient. | - Use a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Ensure at least one equivalent of base is used. |
| Degradation of Starting Material or Product: The reactants or product might be sensitive to the reaction conditions. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Consider a lower reaction temperature over a longer period. |
Problem 2: Presence of Significant Side Products
The most common side product is the disubstituted diamine, where two molecules of 5-bromopyridin-2-amine react with one molecule of ethylenediamine. Other impurities may include unreacted starting materials or products from side reactions.
| Identified Side Product | Method of Identification | Mitigation Strategy |
| N1,N2-bis(5-bromopyridin-2-yl)ethane-1,2-diamine (Disubstituted Product) | - LC-MS: Look for a mass corresponding to the disubstituted product. - ¹H NMR: Appearance of a symmetrical set of pyridine signals and a single peak for the ethylene bridge protons. | - Use a large excess of ethylenediamine. - Add the 2,5-dibromopyridine slowly to the ethylenediamine to maintain a high concentration of the diamine. |
| Unreacted 2,5-dibromopyridine | - TLC: A spot corresponding to the starting material. - GC-MS or LC-MS: A peak with the mass of the starting material. | - Increase reaction time or temperature. - Ensure proper stoichiometry of reagents. |
| Polysubstitution Products | - LC-MS: Peaks with higher mass-to-charge ratios corresponding to the addition of more than two pyridine units. | - Optimize the stoichiometry and reaction conditions to favor monosubstitution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?
The most prevalent side product is the disubstituted diamine, N1,N2-bis(5-bromopyridin-2-yl)ethane-1,2-diamine. This occurs because both primary amine groups of ethylenediamine are nucleophilic and can react with the 2,5-dibromopyridine. To minimize its formation, a large excess of ethylenediamine should be used. This increases the probability that a molecule of 2,5-dibromopyridine will react with a fresh molecule of ethylenediamine rather than the already substituted product.
Q2: How can I purify the final product from the excess ethylenediamine and side products?
Purification can typically be achieved through the following steps:
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Aqueous Workup: After the reaction, the excess ethylenediamine can be removed by washing the reaction mixture with water or a dilute acid solution.
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Extraction: The product can be extracted into an organic solvent like dichloromethane or ethyl acetate.
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Column Chromatography: Silica gel column chromatography is often effective for separating the desired monosubstituted product from the disubstituted side product and any remaining starting material. A gradient of a polar solvent (e.g., methanol or a mixture of methanol and ammonia) in a non-polar solvent (e.g., dichloromethane) is typically used.
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
-
Thin Layer Chromatography (TLC): Useful for quickly monitoring the consumption of the starting material and the formation of the product and side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the desired product and any impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum should show characteristic signals for the pyridine ring protons, the two different NH protons, and the protons of the ethylene bridge.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the products are sufficiently volatile.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,5-dibromopyridine
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Ethylenediamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (5-10 equivalents) in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Add the base (e.g., TEA or DIPEA, 1.1 equivalents).
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Slowly add a solution of 2,5-dibromopyridine (1 equivalent) in the same solvent to the ethylenediamine solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the formation of the major side product.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimization of Reaction Conditions for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, which is typically prepared via a Buchwald-Hartwig amination reaction between 2,5-dibromopyridine and ethylenediamine.
Q1: I am observing a very low or no conversion of my starting materials (2,5-dibromopyridine). What are the possible causes and solutions?
A1: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
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Inactive Catalyst: The palladium catalyst is crucial for the reaction. Ensure that the palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is fresh and has been stored correctly under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.
-
Ligand Selection: The choice of phosphine ligand is critical. For amination with primary amines like ethylenediamine, bulky and electron-rich ligands such as XPhos, SPhos, or BrettPhos are often effective.
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Inadequate Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is anhydrous and added in sufficient stoichiometric amounts.
-
Insufficient Temperature: Buchwald-Hartwig reactions often require elevated temperatures to proceed efficiently. The reaction temperature should typically be in the range of 80-110 °C.
-
Solvent Quality: The solvent (e.g., toluene, dioxane, or THF) must be anhydrous and deoxygenated. The presence of water or oxygen can deactivate the catalyst.
Q2: My reaction is producing a significant amount of the di-substituted product, N,N'-bis(5-bromopyridin-2-yl)ethane-1,2-diamine. How can I improve the selectivity for the mono-substituted product?
A2: Controlling selectivity to favor mono-amination of a diamine is a common challenge. Here are some strategies to enhance the yield of the desired mono-substituted product:
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Stoichiometry of Ethylenediamine: Using a large excess of ethylenediamine relative to 2,5-dibromopyridine can statistically favor the mono-amination product. A starting point is to use 5-10 equivalents of ethylenediamine.
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Slow Addition of the Limiting Reagent: Adding the 2,5-dibromopyridine slowly to the reaction mixture containing the excess ethylenediamine can help maintain a low concentration of the pyridine derivative, thereby reducing the likelihood of a second substitution.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature, if conversion rates are still acceptable, can sometimes improve selectivity by slowing down the second amination step, which may have a higher activation energy.
Q3: I am observing the formation of a side product that appears to be the result of the reaction at the 3-position of the pyridine ring instead of the 2-position. How can I control the regioselectivity?
A3: While the bromine at the 2-position of 2,5-dibromopyridine is generally more reactive towards palladium-catalyzed amination, side reactions can occur. To improve regioselectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the regioselectivity. Screening different ligands may identify one that favors the desired 2-position amination.
-
Reaction Temperature: Lowering the reaction temperature may enhance the kinetic selectivity for the more reactive 2-position.
Q4: I am having difficulty purifying the final product from the reaction mixture. What is a recommended purification strategy?
A4: The purification of this compound can be challenging due to the presence of excess ethylenediamine and potential side products. A multi-step approach is often effective:
-
Aqueous Workup: After the reaction is complete, cool the mixture and quench it with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Acid-Base Extraction: The desired product is basic. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to extract the product into the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer.
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Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10 and then re-extract the free amine product into an organic solvent.
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Column Chromatography: If further purification is needed, silica gel column chromatography can be employed. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the silica) is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the reaction conditions?
A1: A good starting point for the Buchwald-Hartwig amination to synthesize this compound is to use Pd₂(dba)₃ as the palladium source, a bulky biarylphosphine ligand like XPhos, and a strong base such as NaOtBu in an anhydrous, aprotic solvent like toluene. A reaction temperature of 100 °C is a reasonable starting point. See the data tables below for more detailed parameter suggestions.
Q2: How does the choice of phosphine ligand affect the reaction?
A2: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich ligands are generally preferred for C-N bond formation as they promote the reductive elimination step and can increase the catalyst's turnover number. The optimal ligand is substrate-dependent, and screening a few different ligands is often beneficial.
Q3: Can other cross-coupling methods be used for this synthesis?
A3: While the Buchwald-Hartwig amination is a powerful and widely used method, other cross-coupling reactions could potentially be employed. For instance, a copper-catalyzed Ullmann condensation could be an alternative, although it often requires higher reaction temperatures. However, for achieving high selectivity and yields under milder conditions, the palladium-catalyzed approach is generally favored.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a sample of the reaction mixture can be spotted on a silica gel plate and eluted with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The disappearance of the starting material (2,5-dibromopyridine) and the appearance of the product spot can be visualized under UV light. LC-MS is a more quantitative method for monitoring the formation of the desired product and any side products.
Data Presentation
The following tables summarize illustrative quantitative data for the optimization of the reaction conditions for the synthesis of this compound. These are representative values and actual results may vary.
Table 1: Effect of Phosphine Ligand on Reaction Yield
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 78 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 82 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 65 |
Table 2: Effect of Base on Reaction Yield
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85 |
| XPhos | Pd₂(dba)₃ | LHMDS | Toluene | 100 | 12 | 81 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 55 |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 12 | 68 |
Table 3: Effect of Solvent on Reaction Yield
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85 |
| XPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 12 | 82 |
| XPhos | Pd₂(dba)₃ | NaOtBu | THF | 65 | 24 | 70 |
Table 4: Effect of Ethylenediamine Stoichiometry on Selectivity
| 2,5-dibromopyridine (equiv) | Ethylenediamine (equiv) | Mono-substituted Product (%) | Di-substituted Product (%) |
| 1 | 2 | 60 | 35 |
| 1 | 5 | 85 | 10 |
| 1 | 10 | 92 | 5 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dibromopyridine (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Addition of Base and Amine: Add the base (e.g., sodium tert-butoxide, 2.0 mmol).
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Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by ethylenediamine (5.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Stability and degradation of "N'-(5-bromopyridin-2-yl)ethane-1,2-diamine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling, storage, and use of this compound.
Q1: I observed a change in the color of my solid sample of this compound over time. What could be the cause?
A1: A change in color, such as yellowing or browning, is a common indicator of degradation. This can be caused by several factors:
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Oxidation: The diamine functional groups are susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored impurities.
-
Moisture: The compound is moisture-sensitive.[1] Hydrolysis or reaction with absorbed water can lead to degradation.
-
Impurities: The presence of residual catalysts or reagents from synthesis can promote degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a dry and well-ventilated place, away from light and heat sources.[1][2][3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][4]
-
Purity Check: Re-analyze the purity of the sample using techniques like HPLC or LC-MS to identify and quantify any degradation products.
-
Inert Handling: When handling the compound, use an inert atmosphere glovebox to minimize exposure to air and moisture.[1]
Q2: My experimental results are inconsistent when using a solution of this compound. What could be the reason?
A2: Inconsistent results often point to the instability of the compound in solution. The stability of this compound in solution is highly dependent on the solvent, pH, and temperature.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions fresh before use. Avoid storing solutions for extended periods unless their stability in that specific solvent and condition has been verified.
-
Solvent Selection: Use aprotic, anhydrous solvents whenever possible to minimize degradation. If aqueous solutions are necessary, consider using buffered solutions to control the pH.
-
pH Control: The diamine moiety can act as a base, and the pyridine ring has basic properties. The pH of the solution can significantly impact stability. Determine the optimal pH range for your application through a stability study.
-
Temperature Control: Keep solutions cool and protected from light to slow down potential degradation reactions.
Q3: I have identified unexpected peaks in my chromatogram after a reaction with this compound. How can I determine if these are degradation products?
A3: Unexpected peaks can be reaction byproducts, impurities from the starting material, or degradation products.
Troubleshooting Steps:
-
Run a Blank: Analyze a solution of this compound in the reaction solvent under the same conditions (temperature, time) but without other reagents. The appearance of new peaks will indicate degradation.
-
Forced Degradation Study: Perform a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times and mass spectra of potential degradation products.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unexpected peaks. Potential degradation pathways include oxidation (+16 Da), hydrolysis of the bromine (-Br, +OH), or cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[2][3] For optimal stability, especially for long-term storage, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1][4]
Q2: What are the known or likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, based on its structure and the behavior of similar compounds, the following pathways are plausible:
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Oxidation: The ethylenediamine chain and the pyridine ring can be oxidized, potentially forming N-oxides or hydroxylated species.[5]
-
Hydrolysis: The C-Br bond on the pyridine ring can undergo hydrolysis under certain conditions.
-
Cyclization: Intramolecular cyclization of the ethylenediamine side chain can lead to the formation of imidazolidine-type structures, a known degradation pathway for diamines.[6]
-
Photodegradation: Exposure to UV light may induce radical-based degradation.[5]
Q3: Is this compound soluble in aqueous solutions?
A3: The solubility in aqueous solutions may be limited and pH-dependent. As a diamine, it is expected to be more soluble in acidic aqueous solutions due to the formation of protonated, more polar species. Always determine the solubility for your specific application and buffer system.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon combustion, this compound may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2]
Quantitative Stability Data
The following table summarizes representative stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15% | Hydrolysis product, Ring-opened species |
| 0.1 M NaOH | 24 | 60 | 25% | Cyclized product (Imidazolidinone) |
| 3% H₂O₂ | 24 | 25 (RT) | 35% | N-oxide, Hydroxylated pyridine |
| Thermal (Solid) | 48 | 80 | 10% | Oxidative and cyclized products |
| Photolytic (Solution) | 24 | 25 (RT) | 20% | Radical-mediated decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equal amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equal amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile) and add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a controlled oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, dilute the samples with the mobile phase for HPLC analysis.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. 199522-66-2 CAS MSDS (N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
Troubleshooting common issues in "N'-(5-bromopyridin-2-yl)ethane-1,2-diamine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The most common approach involves the reaction of 2,5-dibromopyridine with an excess of ethylenediamine. The primary challenge in this synthesis is achieving selective mono-amination to prevent the formation of the di-substituted byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield of the desired mono-substituted product, this compound. What are the potential causes and how can I improve the yield?
A1: Low yields of the mono-arylated product are a common issue, often stemming from several factors:
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Formation of Di-substituted Byproduct: The most significant side reaction is the further reaction of the desired product with another molecule of 2,5-dibromopyridine to form N,N'-bis(5-bromopyridin-2-yl)ethane-1,2-diamine.
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Insufficient Catalyst Activity (for Buchwald-Hartwig): The palladium catalyst may not be sufficiently active, leading to incomplete conversion.
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Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the reaction outcome.
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Poor Quality of Reagents: Degradation of the starting materials, particularly the palladium catalyst, ligand, or base, can hinder the reaction.
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of ethylenediamine relative to 2,5-dibromopyridine. This statistically favors the mono-amination. Ratios of 5:1 to 10:1 (ethylenediamine:2,5-dibromopyridine) are a good starting point.
-
Optimize Catalyst System (for Buchwald-Hartwig):
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos can enhance catalytic activity and selectivity for mono-arylation.[1]
-
Catalyst Loading: Ensure an adequate catalyst loading, typically between 1-5 mol% of the palladium precursor.
-
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor mono-substitution by reducing the rate of the second amination.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to more di-substitution.
-
-
Ensure Reagent Quality: Use fresh, high-purity reagents. Palladium catalysts and phosphine ligands can be sensitive to air and moisture.
Q2: My main product is the di-substituted N,N'-bis(5-bromopyridin-2-yl)ethane-1,2-diamine. How can I favor the formation of the mono-substituted product?
A2: Preferential formation of the di-substituted product indicates that the mono-substituted product is reacting further at a comparable or faster rate than the starting material.
Strategies to Promote Mono-substitution:
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High Excess of Diamine: As mentioned in Q1, using a large excess of ethylenediamine is the most effective way to minimize di-substitution.
-
Slow Addition of the Aryl Halide: Adding the 2,5-dibromopyridine solution slowly to the reaction mixture containing the excess ethylenediamine can help maintain a low concentration of the aryl halide, thus favoring the initial mono-amination.
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Choice of Base (for Buchwald-Hartwig): A weaker base might slow down the second amination step more than the first. However, the base must be strong enough to effect the initial catalytic cycle. Common bases include NaOt-Bu, K3PO4, and Cs2CO3.
Q3: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification techniques?
A3: The purification can be challenging due to the polar nature of the product and the presence of excess ethylenediamine and potentially the di-substituted byproduct.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the excess ethylenediamine and inorganic salts.
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Quench the reaction with water.
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Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Wash the organic layer with brine.
-
-
Column Chromatography: This is often the most effective method for separating the mono-substituted product from the di-substituted byproduct and other impurities.
-
Stationary Phase: Silica gel is commonly used.
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Mobile Phase: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or chloroform) is typically effective. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help to reduce tailing of the amine products on the silica gel.
-
Q4: What are the key differences in troubleshooting a traditional SNAr reaction versus a Buchwald-Hartwig amination for this synthesis?
A4: The troubleshooting approaches differ based on the reaction mechanism.
| Issue | SNAr Approach | Buchwald-Hartwig Approach |
| No Reaction/Low Conversion | Increase temperature. Use a more polar aprotic solvent (e.g., DMSO, DMF). Ensure a strong enough base is used if required. | Check catalyst and ligand activity. Ensure an inert atmosphere. Optimize the ligand and base combination. |
| Byproduct Formation | Primarily di-substitution. Control stoichiometry and consider slow addition of the aryl halide. | Di-substitution is also a key byproduct. Additionally, side reactions like hydrodehalogenation of the starting material can occur. Optimize ligand and reaction time. |
Experimental Protocols
Note: The following protocols are general methods and may require optimization for specific laboratory conditions and reagent batches.
Protocol 1: Buchwald-Hartwig Amination
This protocol is based on general procedures for the mono-amination of dihalopyridines.
Materials:
-
2,5-Dibromopyridine
-
Ethylenediamine
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Palladium(II) acetate (Pd(OAc)2)
-
XPhos (or a similar bulky phosphine ligand)
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Sodium tert-butoxide (NaOt-Bu)
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Anhydrous, degassed toluene
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equivalents relative to 2,5-dibromopyridine).
-
Add 2,5-dibromopyridine (1.0 equivalent).
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Seal the flask, remove it from the glovebox, and add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the 2,5-dibromopyridine.
-
Add a large excess of ethylenediamine (5-10 equivalents) to the reaction mixture.
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Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Value | Potential for Optimization |
| Pd Catalyst | Pd(OAc)2 | Pd2(dba)3 |
| Ligand | XPhos | SPhos, BrettPhos, RuPhos |
| Base | NaOt-Bu | K3PO4, Cs2CO3 |
| Solvent | Toluene | Dioxane, THF |
| Temperature | 80-100 °C | Lower temperatures may improve selectivity. |
| Ethylenediamine Excess | 5-10 equivalents | Higher excess can improve mono-selectivity. |
Visualizations
Caption: Reaction scheme for the synthesis of the target compound.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Workup Procedures for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of reactions involving N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyridine and an excess of ethylenediamine. The ethylenediamine acts as the nucleophile, displacing one of the bromine atoms on the pyridine ring.
Q2: Why is my reaction yield low?
Low yields can be attributed to several factors:
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Insufficient excess of ethylenediamine: A large excess of ethylenediamine is often necessary to favor the monosubstituted product and minimize the formation of the disubstituted byproduct.
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Reaction temperature is too low: Nucleophilic aromatic substitution on bromopyridines often requires elevated temperatures to proceed at a reasonable rate.
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Presence of water: Water can compete with the amine as a nucleophile, leading to the formation of hydroxypyridine byproducts. Ensure all reagents and solvents are dry.
-
Decomposition of starting materials or product: Prolonged reaction times at high temperatures can lead to degradation.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
Common byproducts in this reaction include:
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Unreacted 2,5-dibromopyridine: If the reaction has not gone to completion.
-
N,N'-bis(5-bromopyridin-2-yl)ethane-1,2-diamine: This is the product of disubstitution, where both amino groups of ethylenediamine have reacted with a 2,5-dibromopyridine molecule.
-
5-bromo-2-hydroxypyridine: Formed if water is present in the reaction mixture.
-
Polymers of ethylenediamine: Can form under certain conditions.
Q4: How can I effectively purify the desired product?
The purification of this compound, a basic amine, can be challenging. The most effective method is typically flash column chromatography. Due to the basic nature of the product, standard silica gel chromatography can lead to significant peak tailing and poor separation. To overcome this, several strategies can be employed:
-
Use of an amine-modified mobile phase: Adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), or a solution of ammonia in methanol to the eluent can neutralize the acidic silanol groups on the silica gel, improving peak shape.
-
Amine-functionalized silica gel: Using a pre-packed column with amine-functionalized silica can provide excellent separation without the need for mobile phase additives.
-
Basic alumina chromatography: As an alternative to silica gel, basic alumina can be used as the stationary phase.
-
Reversed-phase chromatography: If the product is sufficiently non-polar, reversed-phase chromatography with an alkaline mobile phase (e.g., water/acetonitrile with ammonium hydroxide) can be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed or is very slow | 1. Reaction temperature is too low.2. Insufficient activation of the pyridine ring.3. Poor quality of reagents. | 1. Gradually increase the reaction temperature, monitoring for product formation and decomposition.2. For less reactive substrates, consider using a catalyst such as a copper salt (Ullmann condensation).3. Ensure all reagents are pure and anhydrous. |
| Formation of a significant amount of disubstituted byproduct | 1. Insufficient excess of ethylenediamine.2. Reaction time is too long. | 1. Increase the molar excess of ethylenediamine relative to the 2,5-dibromopyridine.2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Product is difficult to extract from the aqueous phase | 1. The product is protonated and highly water-soluble at acidic or neutral pH. | 1. Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10 to deprotonate the amine and increase its solubility in organic solvents. |
| Significant peak tailing during column chromatography on silica gel | 1. Strong interaction between the basic amine product and the acidic silica gel. | 1. Add 0.1-1% triethylamine or ammonia in methanol to the eluent system.2. Use an amine-functionalized silica column.3. Use basic alumina as the stationary phase. |
| Co-elution of product with a byproduct | 1. Similar polarity of the product and byproduct. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.2. Consider a different chromatographic technique (e.g., reversed-phase).3. If the byproduct is an impurity from the starting material (e.g., 2,5-dibromopyridine), ensure the starting material is pure. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2,5-Dibromopyridine
-
Ethylenediamine
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyridine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add a large excess of ethylenediamine (e.g., 10-20 equivalents).
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Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed or the desired product concentration is reached, cool the reaction mixture to room temperature.
Workup Procedure
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
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Wash the organic layer with water to remove excess ethylenediamine.
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To ensure the product is in its free base form, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
Stationary Phase: Silica gel (or amine-functionalized silica gel/basic alumina)
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) or dichloromethane in methanol is often a good starting point. If using standard silica gel, add 0.5% triethylamine to the mobile phase.
Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent like dichloromethane.
-
Load the solution onto the chromatography column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in the synthesis of this compound.
Common challenges in "N'-(5-bromopyridin-2-yl)ethane-1,2-diamine" experiments
Welcome to the technical support center for experiments involving N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common synthetic approach is the nucleophilic aromatic substitution (SNA_r_) reaction between 2,5-dibromopyridine and an excess of ethylenediamine. Another potential route involves the reaction of 2-amino-5-bromopyridine with a protected aminoethyl halide followed by deprotection.
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[1] This minimizes degradation from light, moisture, and atmospheric carbon dioxide.
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound and its precursors, such as 2-amino-5-bromopyridine, can be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and assessing the purity of the final product.
Troubleshooting Guides
Synthesis & Reaction Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction. - Degradation of starting materials or product. - Incorrect reaction temperature or time. - Inefficient catalyst or base (if applicable). | - Monitor the reaction progress using TLC or LC-MS. - Ensure starting materials are pure and dry. - Optimize reaction temperature and time based on literature for similar compounds. - Screen different catalysts or bases. |
| Formation of multiple products | - Lack of regioselectivity in the substitution reaction. - Disubstitution of ethylenediamine on 2,5-dibromopyridine. - Side reactions involving the ethylenediamine. | - Use a large excess of ethylenediamine to favor monosubstitution. - Control the reaction temperature carefully. - Consider using a protected ethylenediamine derivative to prevent side reactions. |
| Product appears as a dark oil or tar | - Polymerization or degradation of the product. - Presence of colored impurities. | - Purify the crude product immediately after workup. - Use an antioxidant or perform the reaction under an inert atmosphere. - Consider purification by column chromatography with a gradient elution. |
Purification Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in separating the product from starting materials | - Similar polarities of the product and unreacted 2,5-dibromopyridine or 2-amino-5-bromopyridine. | - Optimize the solvent system for column chromatography to improve separation. - Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. |
| Product is not stable on silica gel | - The amine groups in the product may interact strongly with the acidic silica gel, leading to streaking or decomposition. | - Use neutral or basic alumina for column chromatography. - Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. |
| Co-elution of impurities | - Impurities have very similar properties to the desired product. | - Employ preparative HPLC for higher resolution separation. - Recrystallization from a suitable solvent system may help in removing closely related impurities. |
Experimental Protocols
General Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure and may require optimization.
Materials:
-
2,5-Dibromopyridine
-
Ethylenediamine (large excess)
-
Anhydrous solvent (e.g., NMP, DMSO)
-
Base (e.g., K₂CO₃, optional)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromopyridine in the chosen anhydrous solvent.
-
Add a large excess (e.g., 10-20 equivalents) of ethylenediamine to the solution.
-
If using, add the base to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove excess ethylenediamine and inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Pathways
Caption: A typical workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Scale-up Synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. The information is based on established principles of organic synthesis and data from analogous reactions involving substituted bromopyridines.
Troubleshooting Guide
Question: My reaction is showing low conversion of the starting material (e.g., 2,5-dibromopyridine or 2-amino-5-bromopyridine). What are the potential causes and solutions?
Answer: Low conversion can stem from several factors. Firstly, inadequate reaction temperature can lead to slow reaction kinetics. Consider a stepwise increase in temperature, monitoring for product formation and by-product generation. Secondly, the choice of base and solvent system is crucial. A base that is too weak may not sufficiently deprotonate the ethylenediamine, while an inappropriate solvent may not adequately dissolve the reactants. It is also possible that the starting materials are of insufficient purity.
Potential Solutions:
-
Temperature Optimization: Gradually increase the reaction temperature in 10°C increments.
-
Base and Solvent Screening: Experiment with different bases (e.g., K2CO3, Cs2CO3, t-BuONa) and solvents (e.g., DMSO, DMF, NMP).
-
Starting Material Purity: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).
Question: I am observing the formation of significant amounts of a di-substituted by-product where two pyridine units are attached to one ethylenediamine molecule. How can I minimize this?
Answer: The formation of di-substituted by-products is a common issue when using a symmetrical diamine. The key to minimizing this is to control the stoichiometry of the reactants. Using a large excess of ethylenediamine will statistically favor the mono-substituted product.
Potential Solutions:
-
Stoichiometric Control: Use a significant excess of ethylenediamine (e.g., 5-10 equivalents).
-
Slow Addition: Add the limiting reagent (the bromopyridine derivative) slowly to the reaction mixture containing the excess ethylenediamine. This maintains a high concentration of the diamine relative to the electrophile.
Question: The purification of the final product is proving to be difficult, with persistent impurities. What purification strategies are recommended?
Answer: Purification challenges often arise from the presence of unreacted starting materials, by-products, and residual solvent. A multi-step purification approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Work-up: Begin with an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Solvent Extraction: Use a suitable organic solvent to extract the product.
-
Column Chromatography: Employ column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.
-
Recrystallization/Trituration: If the product is a solid, recrystallization from an appropriate solvent system can significantly enhance its purity. Alternatively, trituration with a solvent in which the impurities are soluble but the product is not can be effective.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the scale-up synthesis of this compound?
A1: Bromopyridine derivatives can be irritants and harmful if ingested or inhaled. Ethylenediamine is corrosive and can cause severe skin burns and eye damage. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. For scale-up, a thorough risk assessment should be conducted, considering the exothermic potential of the reaction and implementing appropriate temperature control measures.
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Q3: Are there any recommended catalysts for this type of nucleophilic aromatic substitution?
A3: While this reaction can proceed thermally, copper-catalyzed conditions have been shown to be effective for similar C-N cross-coupling reactions involving bromopyridines. The use of a copper(I) catalyst, such as CuI, in the presence of a suitable ligand, may improve reaction rates and yields. Palladium-catalyzed Buchwald-Hartwig amination is another potential route, though it may be more expensive for large-scale production.
Experimental Data Summary
Due to the limited availability of specific scale-up data for this compound in the public domain, we provide the following table as a template for researchers to summarize their own experimental results. This will aid in comparing different reaction conditions and troubleshooting.
| Experiment ID | Starting Material | Ethylenediamine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for two alternative synthetic routes to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, a key intermediate in pharmaceutical research and development. The following information is intended for researchers, scientists, and drug development professionals.
Alternative Synthetic Routes Overview
Two primary alternative methods for the synthesis of this compound are presented:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) : This route involves the direct reaction of 2,5-dibromopyridine with an excess of ethylenediamine. The bromine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack, allowing for selective substitution.
-
Route 2: Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction provides a more modern and often higher-yielding approach. It involves the reaction of 2,5-dibromopyridine with a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, followed by a deprotection step.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale synthesis?
A1: Route 1 (SNAr) is often more cost-effective for large-scale synthesis due to the use of readily available and cheaper reagents and the absence of a precious metal catalyst. However, the reaction may require harsher conditions and the purification of the final product from the excess ethylenediamine can be challenging. Route 2 (Buchwald-Hartwig Amination) offers higher selectivity and yields under milder conditions, which can be advantageous for complex, multi-step syntheses, but the cost of the palladium catalyst and ligands can be a significant factor on a large scale.
Q2: Why is mono-protection of ethylenediamine necessary for the Buchwald-Hartwig route?
A2: Mono-protection of ethylenediamine, for instance with a Boc group, is crucial to prevent the di-substitution of the aryl halide, where both amino groups of ethylenediamine react with the bromopyridine. This ensures the formation of the desired mono-arylated product.
Q3: Can other protecting groups be used for ethylenediamine in the Buchwald-Hartwig reaction?
A3: Yes, other nitrogen protecting groups such as Cbz (carboxybenzyl) or Trityl (triphenylmethyl) can be used. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal. The Boc group is commonly used due to its stability and straightforward removal under acidic conditions.
Q4: What is the typical regioselectivity observed in the reaction of 2,5-dibromopyridine with nucleophiles?
A4: In nucleophilic aromatic substitution reactions on 2,5-dibromopyridine, the nucleophile preferentially attacks the 2-position. This is because the pyridine nitrogen atom activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack through its electron-withdrawing inductive and resonance effects.
Troubleshooting Guides
Route 1: Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Insufficient temperature. 2. Inactive starting material. 3. Insufficient excess of ethylenediamine. | 1. Increase the reaction temperature, monitoring for decomposition. 2. Verify the purity of 2,5-dibromopyridine by NMR or LC-MS. 3. Increase the molar excess of ethylenediamine (e.g., from 10 to 20 equivalents). |
| Formation of di-substituted byproduct | 1. High reaction temperature or prolonged reaction time. 2. Insufficient excess of ethylenediamine. | 1. Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it upon consumption of the starting material. 2. Use a larger excess of ethylenediamine to favor the mono-substitution. |
| Difficult purification | 1. High boiling point of ethylenediamine. 2. Similar polarity of the product and byproducts. | 1. After the reaction, remove excess ethylenediamine under high vacuum. 2. Employ column chromatography with a gradient elution system. Alternatively, consider converting the product to its salt (e.g., hydrochloride) to facilitate purification by crystallization. |
Route 2: Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Inactive catalyst or ligand. 2. Presence of oxygen in the reaction mixture. 3. Inappropriate base or solvent. | 1. Use fresh palladium catalyst and ligand. Ensure the ligand is not oxidized. 2. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). 3. Screen different bases (e.g., NaOt-Bu, K3PO4, Cs2CO3) and solvents (e.g., toluene, dioxane, THF). |
| De-bromination of the starting material | 1. Presence of reducing agents. 2. Side reactions of the catalyst. | 1. Ensure all reagents and solvents are pure and free from reducing impurities. 2. Optimize the catalyst and ligand loading. In some cases, a different ligand may suppress this side reaction. |
| Incomplete deprotection of the Boc group | 1. Insufficient acid concentration or reaction time. 2. Inappropriate acid for the substrate. | 1. Increase the concentration of the acid (e.g., TFA or HCl) or prolong the reaction time. 2. If the substrate is sensitive to strong acids, consider alternative deprotection methods. |
Data Presentation
Table 1: Comparison of Alternative Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 2,5-Dibromopyridine, Ethylenediamine | 2,5-Dibromopyridine, N-Boc-ethylenediamine |
| Key Reagents | Base (optional, e.g., K2CO3) | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., NaOt-Bu) |
| Reaction Steps | 1 | 2 (Coupling and Deprotection) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | High temperature (e.g., 100-150 °C) | Mild to moderate temperature (e.g., 80-110 °C) |
| Advantages | Cost-effective, simple procedure | High yield, high selectivity, mild conditions |
| Disadvantages | Harsher conditions, potential for di-substitution, difficult purification | Expensive catalyst and ligand, requires inert atmosphere, additional protection/deprotection steps |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Synthesis of this compound
-
To a sealed tube, add 2,5-dibromopyridine (1.0 g, 4.22 mmol) and ethylenediamine (2.8 mL, 42.2 mmol, 10 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethylenediamine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford the desired product.
Route 2: Buchwald-Hartwig Amination
Step 1: Synthesis of tert-butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate
-
To a dry Schlenk flask, add 2,5-dibromopyridine (1.0 g, 4.22 mmol), N-Boc-ethylenediamine (0.74 g, 4.64 mmol), sodium tert-butoxide (0.61 g, 6.33 mmol), and a suitable palladium catalyst/ligand system (e.g., Pd2(dba)3 (39 mg, 0.042 mmol) and Xantphos (73 mg, 0.127 mmol)).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the protected intermediate.
Step 2: Deprotection to this compound
-
Dissolve the purified tert-butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate from the previous step in dichloromethane (DCM, 10 mL).
-
Add trifluoroacetic acid (TFA, 2 mL) or a solution of HCl in dioxane (e.g., 4 M) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the final product. Further purification can be achieved by crystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for Route 1: Nucleophilic Aromatic Substitution.
Caption: Synthetic workflow for Route 2: Buchwald-Hartwig Amination.
Validation & Comparative
A Comparative Guide to the NMR Analysis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document presents experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the structural characterization of this class of compounds.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two key analogs: N'-(pyridin-2-yl)ethane-1,2-diamine and N'-(5-chloropyridin-2-yl)ethane-1,2-diamine. The data for the target compound is predicted based on established substituent effects on the pyridine ring, while the data for the analogs is based on available spectral information. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The spectra are referenced to a deuterated solvent, typically Chloroform-d (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Pyridine H-3 (δ, mult, J) | Pyridine H-4 (δ, mult, J) | Pyridine H-6 (δ, mult, J) | -NH-CH₂- (δ, mult, J) | -CH₂-NH₂ (δ, mult, J) | -NH- (δ, s) | -NH₂ (δ, s) |
| N'-(pyridin-2-yl)ethane-1,2-diamine (Analog 1) | 6.55 (d, 8.5) | 7.40 (t, 7.7) | 8.05 (d, 5.0) | 3.40 (q, 5.8) | 2.95 (t, 5.8) | 5.10 (br s) | 1.80 (br s) |
| N'-(5-chloropyridin-2-yl)ethane-1,2-diamine (Analog 2) | 6.50 (d, 8.8) | 7.45 (dd, 8.8, 2.5) | 8.00 (d, 2.5) | 3.45 (q, 5.9) | 3.00 (t, 5.9) | 5.25 (br s) | 1.85 (br s) |
| This compound (Target) | 6.45 (d, 8.8) | 7.55 (dd, 8.8, 2.4) | 8.10 (d, 2.4) | 3.48 (q, 6.0) | 3.02 (t, 6.0) | 5.30 (br s) | 1.90 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Pyridine C-2 | Pyridine C-3 | Pyridine C-4 | Pyridine C-5 | Pyridine C-6 | -NH-CH₂- | -CH₂-NH₂ |
| N'-(pyridin-2-yl)ethane-1,2-diamine (Analog 1) | 159.0 | 109.5 | 137.5 | 113.0 | 148.0 | 45.0 | 42.0 |
| N'-(5-chloropyridin-2-yl)ethane-1,2-diamine (Analog 2) | 157.5 | 110.0 | 137.8 | 122.0 | 147.0 | 44.8 | 41.8 |
| This compound (Target) | 157.8 | 110.5 | 140.0 | 110.0 | 149.5 | 44.5 | 41.5 |
Experimental Protocols
A generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for N-substituted ethylenediamine derivatives is provided below.
Sample Preparation
-
Massing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the solid sample. For ¹³C NMR, a larger quantity of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain 0.03% v/v tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing. The dissolution should be performed in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the resulting solution into a clean, dry 5 mm NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in the pipette during the transfer.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Acquisition
The following parameters are suitable for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for a sample of moderate concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used for referencing (7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks and label their chemical shifts.
Visualization of Experimental Workflow
The logical flow of acquiring and analyzing NMR data for the characterization of this compound is illustrated in the following diagram.
Caption: Workflow for NMR analysis of this compound.
References
A Comparative Guide to the Mass Spectrometry of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures, including bipyridyl diamines and halogenated pyridine derivatives, to predict fragmentation patterns and compare analytical techniques.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in a mass spectrometer is expected to follow established patterns for amines and pyridine derivatives. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately a 1:1 ratio for 79Br and 81Br isotopes).
Under typical Electron Ionization (EI), the molecular ion would be formed, followed by fragmentation. Common fragmentation pathways for aliphatic amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[1] For this compound, this would likely involve the fragmentation of the ethylenediamine chain.
With a softer ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]+ would be the predominant species in the full scan mass spectrum. Subsequent fragmentation in tandem mass spectrometry (MS/MS) would likely involve the loss of the ethylenediamine group or cleavage within the chain.
Below is a diagram illustrating the predicted fragmentation pathways for this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical for the effective analysis of this compound. The following table compares various ionization methods and mass analyzers suitable for this compound. High-resolution mass spectrometry, such as that performed on an Orbitrap instrument, can provide accurate mass measurements for confident identification.[2]
| Technique | Ionization Method | Mass Analyzer | Advantages for this compound | Disadvantages |
| LC-MS | Electrospray Ionization (ESI) | Quadrupole | Good for quantitative analysis, robust, and widely available. | Lower resolution and mass accuracy compared to other analyzers. |
| LC-MS/MS | ESI | Triple Quadrupole | Excellent for targeted quantification and structural elucidation through fragmentation. | More complex operation and data analysis. |
| High-Resolution MS | ESI | Orbitrap or TOF | Provides high mass accuracy for unambiguous elemental composition determination. | Higher instrument cost and maintenance. |
| GC-MS | Electron Ionization (EI) | Quadrupole | Suitable for volatile and thermally stable compounds. Derivatization might be necessary for this compound to improve volatility.[3] | Potential for thermal degradation of the analyte. |
Hypothetical Experimental Data
The following table presents hypothetical, yet chemically plausible, high-resolution mass spectrometry data for this compound and its predicted fragments. The presence of bromine results in two major isotopic peaks of nearly equal intensity, separated by approximately 2 Da.
| Ion | Predicted m/z (79Br) | Predicted m/z (81Br) | Fragment Identity |
| [M+H]+ | 218.0396 | 220.0376 | Protonated Parent Molecule |
| Fragment 1 | 201.0131 | 203.0111 | Loss of Ammonia (NH3) |
| Fragment 2 | 187.0318 | 189.0298 | Cleavage of C-C bond in the diamine chain |
| Fragment 3 | 173.9818 | 175.9798 | 5-bromopyridin-2-amine |
| Fragment 4 | 157.9556 | 159.9536 | Bromopyridinium ion |
Experimental Protocol: LC-ESI-MS/MS Analysis
This section details a representative protocol for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
1. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to achieve a final concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
Acquisition Mode: Full scan (m/z 50-500) and product ion scan of the precursor ions m/z 218 and 220.
-
Collision Energy: Ramped from 10 to 40 eV to generate fragment ions.
The following diagram illustrates the general workflow for this experimental protocol.
References
A Comprehensive Characterization of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine for Researchers and Drug Development Professionals
This guide provides a detailed characterization of the compound N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document combines predicted properties with established knowledge of structurally similar compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented below, alongside a comparison with its key precursor, 2-amino-5-bromopyridine, and the common reagent ethylenediamine.
| Property | This compound | 2-Amino-5-bromopyridine | Ethylenediamine |
| CAS Number | 1704064-94-7[1] | 1072-97-5 | 107-15-3[2] |
| Molecular Formula | C7H10BrN3 | C5H5BrN2[3] | C2H8N2[2] |
| Molecular Weight | 216.08 g/mol | 173.01 g/mol [3] | 60.10 g/mol [4] |
| Boiling Point | 327.5 ± 37.0 °C at 760 mmHg (Predicted) | Not available | 116-117 °C |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | Not available | 0.899 g/cm³ |
| pKa | 9.06 ± 0.10 (Predicted) | Not available | 9.93, 6.85 |
| Solubility | Data not available. Expected to be soluble in polar organic solvents. | Soluble in hot water, alcohol, ether. | Miscible with water and polar organic solvents.[2][5] |
Synthesis and Spectroscopic Analysis
Proposed Synthesis Workflow
A potential and straightforward method for the synthesis of the title compound is the nucleophilic aromatic substitution of 2-amino-5-bromopyridine with ethylenediamine.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-Amino-5-bromopyridine
-
Ethylenediamine (excess)
-
A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography setup)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine in the chosen solvent.
-
Add a molar excess of ethylenediamine and the base to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected NMR and mass spectral data can be predicted based on the structure of this compound.
| Spectroscopic Data | Predicted Values |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring (likely in the aromatic region, ~6.5-8.0 ppm), the methylene protons of the ethylenediamine backbone (likely in the aliphatic region, ~2.5-4.0 ppm), and the amine protons (which may be broad and their chemical shift dependent on solvent and concentration). |
| ¹³C NMR | Signals for the five carbons of the bromopyridine ring and the two carbons of the ethylenediamine moiety. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of the compound (216.08 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). Fragmentation patterns would likely involve cleavage of the ethylenediamine chain. |
Potential Biological Activity and Comparison with Alternatives
Direct biological studies on this compound are not currently published. However, the biological activities of related bipyridine and diamine compounds can provide insights into its potential applications.
Antimicrobial and Cytotoxic Potential
Derivatives of 2,2'-bipyridine and other diamine-containing compounds have demonstrated notable antimicrobial and cytotoxic activities.[6][7][8][9] These activities are often attributed to their ability to chelate metal ions, which are essential for various biological processes in both microbial and cancer cells.
| Compound Class | Reported Biological Activity | Potential Mechanism of Action |
| Bipyridine Derivatives | Antibacterial against Gram-positive and Gram-negative bacteria, including MRSA.[7] Antifungal activity.[6] | Inhibition of biofilm formation, disruption of mitochondrial membrane potential, and generation of reactive oxygen species.[7] |
| Diamine Complexes | Cytotoxicity against various cancer cell lines.[9][10] | Induction of apoptosis and cell cycle arrest.[9] |
Based on these comparisons, this compound is a candidate for investigation as a potential antimicrobial or cytotoxic agent. Its structure combines the bipyridyl-like motif with a flexible diamine linker, which could allow for effective chelation of metal ions and interaction with biological targets.
Hypothetical Signaling Pathway
The cytotoxic effects of similar compounds often involve the induction of apoptosis through caspase-dependent pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.
Caption: Hypothetical signaling pathway for induced apoptosis.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and materials science. While direct experimental data is sparse, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and a comparative analysis of its potential biological activities. The provided experimental protocols and workflow diagrams offer a starting point for researchers to synthesize and characterize this compound, paving the way for future studies to elucidate its full therapeutic or functional potential.
References
- 1. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses, crystal structure and cytotoxicity of diamine platinum(II) complexes containing maltol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diamine Ligands: Evaluating N'-(5-bromopyridin-2-yl)ethane-1,2-diamine and its Analogs in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in the design and optimization of metal-catalyzed reactions. Diamine ligands, with their versatile coordination chemistry, have proven to be instrumental in a wide array of catalytic transformations. This guide provides a comparative analysis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine against other well-established diamine ligands, offering insights into their performance based on available experimental data and structural characteristics.
While specific experimental data for the catalytic performance of this compound is not extensively available in the current body of scientific literature, its structural features—a chelating ethylenediamine backbone appended with a bromine-substituted pyridine moiety—suggest its potential utility in various catalytic applications. This guide will, therefore, draw comparisons with structurally related and well-documented diamine ligands, namely Ethylenediamine (en), N,N'-Dimethylethylenediamine (dmen), and the closely related N'-(pyridin-2-yl)ethane-1,2-diamine, to provide a predictive assessment of its capabilities.
Comparative Performance of Diamine Ligands
The efficacy of a diamine ligand in a catalytic system is influenced by several factors, including the stability of the metal-ligand complex, the electronic properties of the ligand, and the steric environment around the metal center. The following table summarizes key properties and performance metrics for selected diamine ligands.
| Ligand | Structure | Metal Ion | Stability Constant (log K) | Catalytic Application | Key Performance Insights |
| This compound | Not available | - | Data not available | Predicted for cross-coupling reactions | The brominated pyridine ring is expected to influence the electronic properties of the metal center, potentially enhancing catalytic activity. |
| Ethylenediamine (en) | H₂N-CH₂-CH₂-NH₂ | Cu(II) | 10.7 | Various coordination complexes | Forms highly stable five-membered chelate rings with many transition metals. |
| N,N'-Dimethylethylenediamine (dmen) | CH₃-NH-CH₂-CH₂-NH-CH₃ | Cu(II) | ~7.5 | Various coordination complexes | The methyl groups introduce steric hindrance and alter the electronic properties compared to ethylenediamine. |
| N'-(pyridin-2-yl)ethane-1,2-diamine | C₅H₄N-NH-CH₂-CH₂-NH₂ | - | Data not available | Precursor for more complex ligands | The pyridine nitrogen provides an additional coordination site, potentially leading to different catalytic activities. |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of these ligands and their corresponding metal complexes.
Synthesis of N'-(pyridin-2-yl)ethane-1,2-diamine Derivatives
A general method for the synthesis of N-aryl-substituted ethylenediamines involves the nucleophilic substitution of a halo-aromatic compound with ethylenediamine. For instance, the synthesis of N'-(pyridin-2-yl)ethane-1,2-diamine can be achieved by reacting 2-chloropyridine with an excess of ethylenediamine.
Materials:
-
2-Chloropyridine
-
Ethylenediamine
-
Toluene (or other suitable solvent)
-
Sodium tert-butoxide (or other suitable base)
-
Palladium catalyst (e.g., [Pd(cinnamyl)Cl]₂) and ligand (e.g., Mor-DalPhos) for Buchwald-Hartwig amination
Procedure (Illustrative Buchwald-Hartwig Amination):
-
To a dried reaction vessel under an inert atmosphere, add 2-chloropyridine, the palladium precatalyst, and the phosphine ligand.
-
Add the solvent (e.g., toluene) and stir the mixture.
-
Add ethylenediamine and the base (e.g., sodium tert-butoxide).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N'-(pyridin-2-yl)ethane-1,2-diamine.
Visualizing Experimental Workflows and Ligand Relationships
To better understand the processes involved in ligand synthesis and their application, graphical representations are invaluable.
Caption: A generalized workflow for the synthesis and catalytic application of N'-(pyridin-2-yl)ethane-1,2-diamine derivatives.
Caption: Structural relationships and modifications among various diamine ligands.
Concluding Remarks
The introduction of a 5-bromo-pyridin-2-yl moiety to the ethylenediamine scaffold in this compound is anticipated to significantly modulate its electronic properties. The electron-withdrawing nature of the bromine atom could influence the electron density at the coordinating nitrogen atoms, thereby affecting the stability and reactivity of its metal complexes. This could be advantageous in catalytic reactions where fine-tuning of the metal center's electronic character is crucial for optimal performance.
Further experimental investigation into the synthesis, characterization, and catalytic evaluation of this compound is warranted to fully elucidate its potential and establish its position within the landscape of diamine ligands. Researchers are encouraged to explore its application in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, to provide the much-needed quantitative data for a direct and comprehensive comparison.
A Comparative Guide to the Biological Activity of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Structural Framework of Analogs
The analogs discussed in this guide share a common structural motif: a substituted pyridine ring. The key variations lie in the nature and position of the substituents, particularly the presence of a bromine atom and a nitrogen-containing side chain, which are crucial for their biological effects.
Anticancer and Antiproliferative Activity
The pyridine nucleus is a common feature in many anticancer agents.[1] The introduction of a bromine atom and an amino side chain can significantly influence the antiproliferative activity of these compounds.
Comparative Data of Bromopyridine Analogs
Studies on various bromopyridine-containing heterocyclic systems have demonstrated their potential as anticancer agents. For instance, bromo-substituted imidazo[4,5-b]pyridines have shown potent and selective activity against certain cancer cell lines.[4]
| Compound Class | Specific Analog | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Imidazo[4,5-b]pyridines | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Colon Carcinoma (SW620) | 1.8 µM | [4] |
| Imidazo[4,5-b]pyridines | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Endocervical Adenocarcinoma (HeLa) | 3.2 µM | [4] |
| Imidazo[4,5-b]pyridines | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Prostate Cancer (PC3) | 2.5 µM | [4] |
| 1,2,4-triazol-3-amine | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | Growth Percent: 58.75% at 10⁻⁵ M | [5] |
| Pyrimido[4,5-d]pyrimidines | Derivatives of 2-Amino-5-bromo-4-methylpyridine | Various | Inhibition of cyclin-dependent kinases | [6] |
Structure-Activity Relationship Insights:
-
The presence of a halogen, such as bromine, on the pyridine ring is often associated with enhanced antiproliferative activity.[2][3] However, the position of the halogen and the overall molecular structure are critical.
-
For some pyridine derivatives, halogen atoms have been reported to decrease antiproliferative activity, suggesting that the contribution of the halogen is context-dependent.[2]
-
The amino group on the pyridine ring serves as a crucial handle for synthesizing fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to act as kinase inhibitors.[6]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of pyridine analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Workflow for MTT Assay:
Detailed Steps:
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.[6]
-
Compound Treatment: The cells are then treated with the synthesized pyridine analogs at a range of concentrations.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Antimicrobial Activity
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[7][8] The incorporation of bromine and an ethylenediamine moiety can be hypothesized to influence these properties.
Comparative Data of Pyridine Analogs
While specific data for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine analogs is limited in the provided search results, the general antimicrobial potential of related structures is evident.
| Compound Class | Specific Analog | Target Organism | Activity (MIC) | Reference |
| Imidazo[4,5-b]pyridines | Bromo-substituted derivative 14 | E. coli | 32 µM | [4] |
| Pyridine-based Mannich bases | 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | E. coli, S. typhi, B. subtilis | Moderate activity | [7] |
Structure-Activity Relationship Insights:
-
The fusion of other heterocyclic rings with the pyridine nucleus is a known strategy to enhance antimicrobial properties.[9]
-
The presence of functional groups like amino and halogens can further augment the bioactivity of these compounds.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy of the analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
General Steps for MIC Determination:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Enzyme Inhibition
The pyridine ring is a key structural element in many enzyme inhibitors.[8] Analogs of this compound could potentially inhibit various enzymes depending on their overall structure.
Pyridine Analogs as Enzyme Inhibitors
-
Adenosine Kinase (AK) Inhibitors: A study on 4-amino-5,7-disubstituted pyridopyrimidines identified a potent analog, 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, as a non-nucleoside inhibitor of adenosine kinase.[10] This highlights the potential of bromophenyl-pyridyl structures in targeting kinases.
-
Potential for Other Enzyme Targets: Given the diverse biological activities of pyridine derivatives, it is plausible that analogs of this compound could inhibit other enzymes, such as dihydrofolate reductase, which has been shown to be a target for some antimalarial pyridine derivatives.[11]
Experimental Protocol: General Enzyme Inhibition Assay
The inhibitory activity of a compound against a specific enzyme is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.
Illustrative Enzyme Inhibition Workflow:
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a critical step to ensure the reliability of scientific data and the safety of potential drug candidates. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data derived from methodologies applied to analogous aromatic diamines and bromopyridine derivatives.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of potential impurities, the required level of sensitivity, and the intended application of the compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation and impurity identification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1][2] | Determination of absolute purity by comparing the integral of an analyte signal with that of a certified internal standard.[2][3] |
| Typical Stationary Phase | C18 Reverse-Phase Column.[1][2][4] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1][2] | Not applicable (solution-state analysis). |
| Mobile/Carrier Phase | Acetonitrile and Water Gradient.[1][4] | Inert carrier gas (e.g., Helium, Nitrogen).[1][2] | Deuterated solvent (e.g., DMSO-d6, CDCl3). |
| Detection | UV-Vis Detector (e.g., 254 nm).[1][4] | Mass Spectrometer (MS) or Flame Ionization Detector (FID).[1] | Proton (¹H) or Carbon-¹³ (¹³C) NMR signals.[3][5] |
| Sample Volatility | Not a strict requirement.[1] | Required; derivatization may be necessary for non-volatile compounds.[2] | Not required. |
| Key Advantages | Robust, precise, and suitable for non-volatile and thermally labile compounds.[4] | High sensitivity and specificity; excellent for identifying volatile impurities and residual solvents.[4] | Provides absolute purity without the need for a reference standard of the analyte; non-destructive.[3] |
| Limitations | Requires a chromophore for UV detection; response factors can vary between the main compound and impurities. | May require derivatization for polar compounds; potential for thermal degradation of the analyte.[6] | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[3] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of the main compound and its non-volatile organic impurities.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[1][4]
-
Mobile Phase : A gradient of acetonitrile (MeCN) and water, both containing 0.1% formic acid for better peak shape and MS compatibility.[2][4][7]
-
Gradient : 5% to 95% MeCN over 15 minutes, hold for 5 minutes, then re-equilibrate at 5% MeCN for 5 minutes.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.[4]
-
Detection Wavelength : 254 nm.[4]
-
Injection Volume : 10 µL.[4]
-
-
Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Quantification : Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is intended for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation : A gas chromatograph coupled to a Mass Spectrometer.[2]
-
Chromatographic Conditions :
-
Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. Derivatization may be required for polar analytes to improve volatility.[2]
-
Data Analysis : Identify impurities based on their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute purity determination.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol :
-
Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.
-
-
Advantages : qNMR is a primary analytical method that is non-destructive and provides a direct measure of purity without the need for a reference standard of the analyte itself.[3]
Conclusion
A comprehensive assessment of the purity of this compound is best achieved by employing a combination of orthogonal analytical techniques. HPLC is the preferred method for routine quality control and quantification of non-volatile impurities due to its robustness and precision.[4] GC-MS is highly effective for identifying volatile organic impurities and residual solvents, providing an additional layer of characterization. For an absolute determination of purity, qNMR is an excellent and increasingly accepted method in the pharmaceutical industry.[3] The choice and implementation of these methods should be guided by the specific requirements of the research or development phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, a key intermediate in the development of various pharmacologically active compounds, can be approached through several synthetic strategies. This guide provides a comparative analysis of the two most prominent and efficient methods: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Buchwald-Hartwig Amination. The comparison is based on established chemical principles and data from analogous reactions, offering a predictive overview of their respective efficiencies.
Comparative Analysis of Synthesis Efficiency
The choice between SNA r and Buchwald-Hartwig amination depends on factors such as desired yield, reaction scalability, cost of reagents and catalysts, and tolerance to various functional groups. Below is a summary of quantitative data and qualitative aspects for each method.
| Parameter | Method A: Nucleophilic Aromatic Substitution (SNA r) | Method B: Buchwald-Hartwig Amination |
| Starting Materials | 2,5-Dibromopyridine or 2-Chloro-5-bromopyridine, Ethylenediamine | 2,5-Dibromopyridine, Ethylenediamine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., EtOH, DMSO) | Palladium Precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs₂CO₃) |
| Reaction Temperature | Typically elevated (80-150 °C) | Room temperature to elevated (25-110 °C) |
| Reaction Time | Several hours to days (e.g., 12-48 h) | Shorter reaction times (e.g., 2-24 h) |
| Reported Yields (Analogous Reactions) | Moderate to good (40-75%) | Generally high (70-95%) |
| Key Advantages | Simpler reagents, lower cost, no need for expensive metal catalysts. | High yields, broad substrate scope, milder reaction conditions often possible.[1] |
| Key Disadvantages | Often requires harsh reaction conditions (high temperatures), may have lower yields and side products. Can be limited by the electronic properties of the pyridine ring.[2][3] | High cost of palladium catalysts and specialized ligands, sensitivity to air and moisture, potential for heavy metal contamination in the final product. |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of this compound via the two compared routes.
Method A: Nucleophilic Aromatic Substitution (SNA r)
This method relies on the direct displacement of a halide from the 2-position of the pyridine ring by ethylenediamine. The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNA r reactions on activated aromatic systems.[4]
Reaction Scheme:
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as ethanol or DMSO.
-
Addition of Amine: Add an excess of ethylenediamine (3-5 equivalents) to the solution. The excess amine also acts as a base to neutralize the HBr formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be used.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess ethylenediamine and solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Final Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Method B: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[1][5][6] It generally offers higher yields and functional group tolerance compared to traditional methods.[7]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2 equivalents).
-
Addition of Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 2,5-dibromopyridine (1 equivalent) and a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Addition of Amine: Add ethylenediamine (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Final Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Visualizing the Synthetic Pathways and Comparison
The following diagrams illustrate the workflows of the described synthetic methods and the logical framework for their comparison.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Reaction Examples [cdb.ics.uci.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Comparative Crystal Structure Analysis: A Guide for Researchers on 5-Bromopyridine Diamine Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. While the precise crystal structure of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is not publicly available, a comprehensive analysis of closely related analogs can provide critical insights into its potential solid-state conformation and packing.
This guide presents a comparative analysis of the crystal structure of 5-bromopyridine-2,3-diamine, a structurally similar compound, alongside other 5-bromopyridine derivatives. By examining the crystallographic data and experimental protocols of these analogs, we can infer potential structural characteristics of this compound and provide a framework for its future analysis.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic data for 5-bromopyridine-2,3-diamine and provides a template for comparison with other related structures.
| Parameter | 5-bromopyridine-2,3-diamine[1] | Alternative 1 (Hypothetical) | Alternative 2 (Hypothetical) |
| Chemical Formula | C5H6BrN3 | - | - |
| Crystal System | Orthorhombic[1] | - | - |
| Space Group | P212121[1] | - | - |
| Unit Cell Dimensions | a = 3.82640(10) Å, b = 8.7336(2) Å, c = 18.6007(3) Å[1] | - | - |
| Volume (ų) | 621.60(2)[1] | - | - |
| Z | 4[1] | - | - |
| Temperature (K) | 100(2)[1] | - | - |
| R-factor (Rgt(F)) | 0.0184[1] | - | - |
| wR-factor (wRref) | 0.0473[1] | - | - |
Key Observations from 5-bromopyridine-2,3-diamine:
-
The molecule is nearly planar, with a root-mean-square deviation of 0.01 Å from the mean plane of all non-hydrogen atoms.[1]
-
The amino groups exhibit a pyramidal configuration and are involved in intermolecular hydrogen bonding (N-H⋯N), forming zig-zag columns along the crystallographic c-axis.[1]
-
The crystal packing is further stabilized by face-to-face stacking interactions.[1]
These features suggest that this compound, with its flexible ethane-1,2-diamine side chain, may exhibit more complex intermolecular hydrogen bonding networks and potentially different packing motifs. The presence of the additional amine group could lead to a variety of hydrogen bond donor-acceptor interactions, influencing the overall crystal structure.
Experimental Protocols
The determination of a crystal structure is a multi-step process that involves crystallization, data collection, and structure solution and refinement.
Crystallization of Small Organic Molecules
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis.[1] Common techniques for the crystallization of small organic molecules include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once suitable crystals are obtained, X-ray diffraction data is collected using a diffractometer. The general workflow is as follows:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[2]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. A detector records the diffraction pattern, which consists of a series of reflections at different angles.[2]
-
Data Processing: The raw diffraction intensities are processed to correct for experimental factors and to obtain a unique set of reflections.[2]
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure:
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial model of the atomic positions.[2]
-
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and angles.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Visualizations
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for crystal structure analysis.
Caption: Logical relationship between the target compound and its analogs.
References
Spectroscopic Data Interpretation: A Comparative Guide to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine and its non-brominated analog, N'-(pyridin-2-yl)ethane-1,2-diamine. Due to the limited availability of a complete, publicly accessible dataset for the target compounds, this guide utilizes spectroscopic data from the closely related structural isomer, 2-(2-Aminoethyl)pyridine, and the fundamental aliphatic diamine, Ethylenediamine, as comparative examples. This allows for a detailed exploration of the influence of the aromatic pyridine ring and bromine substitution on the spectroscopic characteristics of the ethylenediamine backbone.
Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 2-(2-Aminoethyl)pyridine and Ethylenediamine.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-(2-Aminoethyl)pyridine | CDCl₃ | 8.53 (d, 1H, Py-H6), 7.59 (t, 1H, Py-H4), 7.14 (d, 1H, Py-H3), 7.10 (t, 1H, Py-H5), 3.03 (t, 2H, -CH₂-N), 2.89 (t, 2H, -CH₂-Py), 1.55 (s, 2H, -NH₂) |
| Ethylenediamine | D₂O | 2.68 (s, 4H, -CH₂-CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-(2-Aminoethyl)pyridine | CDCl₃ | 160.0 (Py-C2), 149.3 (Py-C6), 136.5 (Py-C4), 123.4 (Py-C3), 121.3 (Py-C5), 43.1 (-CH₂-N), 39.8 (-CH₂-Py) |
| Ethylenediamine | D₂O | 41.5 (-CH₂-CH₂-) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-(2-Aminoethyl)pyridine * | EI | 122.1 | 93.1, 78.1, 65.1 |
| Ethylenediamine | EI | 60.1 | 42.0, 30.0, 28.0 |
Note: Mass spectrometry data is for the structural isomer 4-(2-Aminoethyl)pyridine, as a complete spectrum for 2-(2-Aminoethyl)pyridine was not available. The fragmentation pattern is expected to be very similar.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
¹H NMR Spectroscopy
A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (0 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy
A more concentrated solution of the analyte (typically 20-50 mg) is prepared in a deuterated solvent. The spectrum is acquired on a 100 MHz or 125 MHz NMR spectrometer with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak, which is calibrated against TMS. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (Electron Ionization - EI)
A dilute solution of the sample is introduced into the mass spectrometer. In the electron ionization source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizations
Chemical Structures
Caption: Chemical structures of the target compound and comparative examples.
Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic analysis of organic compounds.
Data Interpretation Logic
Performance Comparison of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine and Analogues in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The core structure, a substituted 2-(ethylenediamino)pyridine, is a common motif in ligands for transition metal catalysis, particularly with palladium. The electronic and steric properties of the 5-bromo substituent on the pyridine ring are expected to influence the stability and reactivity of the resulting metal complexes. The bromine atom, being an electron-withdrawing group, can modulate the electron density at the metal center, which in turn affects the catalytic cycle.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction. The efficiency of palladium catalysts in this reaction is highly dependent on the nature of the supporting ligand. Based on studies of analogous pyridine-based bidentate ligands, a palladium complex of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is anticipated to be an effective catalyst. The following table summarizes the performance of structurally similar ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Pyridyl-imine Ligand 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | [1] |
| PdCl₂(dppf) / N,N-bidentate Ligand 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 88 | [1] |
| [Pd(L)Cl₂] (L = Substituted Pyridine) | Iodobenzene | 4-Methoxyphenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 80 | 1 | >90 | [2][3] |
| Pd(OAc)₂ / Pyridinium Amidate Ligand | Aryl Iodides/Bromides | Various | K₂CO₃ | HEP/H₂O | RT-80 | 1-16 | 51-96 | [4] |
Note: The specific structures of Ligand 1 and Ligand 2 are detailed in the cited literature and serve as representative examples of pyridine-based bidentate ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) with the bidentate ligand (0.012 mmol) in a suitable solvent (e.g., DMF/H₂O, 5 mL) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Comparative Performance in Heck Cross-Coupling Reactions
The Heck reaction, another cornerstone of C-C bond formation, couples an unsaturated halide with an alkene. The performance of palladium catalysts in this reaction is also significantly influenced by the ligand architecture. The electron-withdrawing nature of the bromo-substituent in this compound is expected to enhance the reductive elimination step in the catalytic cycle. The table below presents data from analogous ligand systems.
| Ligand/Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(NN')Cl₂ (NN' = Pyridyl-imine) | Iodobenzene | Methyl acrylate | Et₃N | DMF | 80 | 2.5 | 100 | [5] |
| [Pd(L)Cl₂] (L = Substituted Pyridine) | Iodobenzene | Styrene | NaOAc | DMAc | 120 | 2 | >90 | [2][3] |
| Pd(OAc)₂ / Pyridinium Amidate Ligand | 4-Bromoacetophenone | Phenylacetylene | K₂CO₃ | HEP/H₂O | 80 | 16 | High | [4] |
Experimental Protocol: General Procedure for Heck Coupling
A reaction flask is charged with the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) with the bidentate ligand (0.012 mmol) in a suitable solvent (e.g., DMF, 5 mL). The mixture is deoxygenated and heated under an inert atmosphere at the specified temperature for the required duration. Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is isolated and purified by flash chromatography.
Visualizing Catalytic Pathways and Workflows
To further aid in the understanding of the catalytic processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed Heck reaction.
Conclusion
Based on the performance of analogous bidentate nitrogen ligands, it is reasonable to predict that This compound will serve as a competent ligand for palladium-catalyzed cross-coupling reactions. The presence of the 5-bromo substituent is likely to influence the electronic properties of the catalyst, potentially impacting reaction rates and catalyst stability. The provided comparative data and experimental protocols for similar ligand systems offer a strong starting point for the development and optimization of catalytic processes utilizing this specific ligand. Further experimental validation is necessary to fully elucidate its catalytic profile.
References
Safety Operating Guide
Safe Disposal of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: A Comprehensive Guide
The proper disposal of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is crucial for maintaining laboratory safety and environmental compliance. This compound, containing a brominated pyridine ring and an ethylenediamine side chain, is classified as hazardous waste due to its potential toxicity, irritant properties, and the environmental risks associated with halogenated organic compounds.[1][2] Adherence to strict disposal protocols is mandatory to mitigate these risks. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the handling and disposal should be guided by the protocols for similar hazardous compounds, such as pyridine and its derivatives.[1][3] All personnel involved in the disposal process must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations.[1] The following steps provide a general guideline for its proper disposal.
-
Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[1][2] This waste stream should be segregated and not mixed with other incompatible waste, such as strong oxidizing agents and acids.[1]
-
Waste Collection and Labeling :
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[3]
-
The label must clearly identify the contents as "Hazardous Waste" and specify "Halogenated Organic Waste."[2] It should also indicate the associated hazards (e.g., Toxic, Irritant).[1]
-
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage location should be a cool, dry area away from direct sunlight, heat, and ignition sources.[2][3]
-
Final Disposal : The final disposal of the hazardous waste must be handled by a licensed hazardous waste disposal service.[4] Common disposal methods for pyridine and brominated organic compounds include incineration at a licensed facility equipped with scrubbers and emission control systems.[4][5] Do not pour this compound waste down the drain or dispose of it in regular trash.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the essential procedures for the safe and compliant disposal of this compound. By following these steps and adhering to institutional and regulatory guidelines, laboratories can ensure the safety of their personnel and minimize their environmental impact.
References
Personal protective equipment for handling N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
Essential Safety and Handling Guide for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Precautions
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields[8] | Nitrile or butyl rubber gloves[5][9] | Laboratory coat[5][9] | Not generally required if handled in a fume hood. |
| Solution Preparation | Chemical splash goggles[8][10] | Nitrile or butyl rubber gloves[5][9] | Laboratory coat[5][9] | Work within a chemical fume hood.[5][7] |
| Conducting Reactions | Chemical splash goggles and face shield[8][10] | Nitrile or butyl rubber gloves[5][9] | Chemical-resistant laboratory coat or apron[11] | Work within a certified chemical fume hood.[5][7] |
| Waste Disposal | Chemical splash goggles[8][10] | Nitrile or butyl rubber gloves[5][9] | Laboratory coat[5][9] | Handle in a well-ventilated area, preferably within a chemical fume hood.[5][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is fully operational.[5][7]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[9]
-
Prepare all necessary glassware and equipment. Ensure glassware is free from cracks or defects.[12]
-
Have a designated waste container ready for chemical waste.[9]
2. Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.[5]
-
Use appropriate tools such as spatulas and weighing paper.
3. Dissolution and Reaction:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Always add reagents slowly and in a controlled manner.[7]
-
Maintain a clean and organized workspace throughout the experiment.[12]
4. Post-Reaction Work-up and Purification:
-
Conduct all extractions and purifications within the fume hood.
-
Be aware of potential pressure build-up during extractions. Vent separatory funnels frequently.
Emergency Plan
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][13]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][14] For large spills, evacuate the area and contact emergency services.[9]
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and weighing paper, should be collected in a clearly labeled, sealed, and compatible waste container.[7][9]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Halogenated organic waste should typically be segregated.
-
Disposal Procedure: Dispose of the chemical waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. msds.carboline.com [msds.carboline.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
